molecular formula C8H5IN2 B1335914 4-Iodoquinazoline CAS No. 630067-18-4

4-Iodoquinazoline

カタログ番号: B1335914
CAS番号: 630067-18-4
分子量: 256.04 g/mol
InChIキー: KBSRYRNFSYDEHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Iodoquinazoline is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features an iodine atom at the 4-position of the privileged quinazoline scaffold, a structure renowned for its diverse biological activities and prevalence in pharmacologically active molecules . The iodine substituent makes this compound an excellent substrate for pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling rapid diversification to create libraries of novel derivatives for biological screening . Quinazoline derivatives are extensively investigated for their potent anticancer properties, primarily through the inhibition of key protein kinases like the Epidermal Growth Factor Receptor (EGFR) . The 4-Iodoquinazoline serves as a direct synthetic precursor to such analogs, allowing researchers to explore structure-activity relationships. Furthermore, the quinazoline core is a known pharmacophore in compounds with significant antimicrobial, anti-inflammatory, and anticonvulsant activities, positioning this intermediate as a key starting point for projects in multiple therapeutic areas . Researchers will find 4-Iodoquinazoline particularly useful for synthesizing targeted inhibitors and profiling new biological targets. Its reactivity facilitates the efficient introduction of complex amine and aryl substituents at the 4-position, which is critical for optimizing potency and selectivity against intended targets . Please note: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSRYRNFSYDEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Iodoquinazoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Iodoquinazoline Chemical Structure and IUPAC Name Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Iodoquinazoline (IUPAC: 4-iodoquinazoline) is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While less ubiquitous than its 4-chloro analog, the 4-iodo derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the weaker C–I bond dissociation energy. This guide details its structural properties, validated synthesis protocols, and reactivity profile, serving as a reference for optimizing lead optimization campaigns.

Chemical Structure & Nomenclature

IUPAC Identity[1]
  • IUPAC Name: 4-Iodoquinazoline

  • CAS Registry Number: 31456-78-1 (Parent)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.04 g/mol

Structural Analysis

The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In 4-iodoquinazoline, the iodine atom is attached to the C4 position (the carbon between the bridgehead and the N3 nitrogen).

  • Numbering System: The nitrogen atoms are at positions 1 and 3. The reactive C4 center is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring (specifically the imine-like N3).

  • Electronic Character: The C–I bond is polarized, but the iodine atom is also polarizable, making it an excellent leaving group for both nucleophilic aromatic substitution (

    
    ) and oxidative addition to transition metals.
    

Structure cluster_0 4-Iodoquinazoline Structure N1 N1 C8a C8a C2 C2 C2->N1 N3 N3 C2->N3 C4 C4 (Reactive Center) N3->C4 I I C4->I

Figure 1: Simplified connectivity highlighting the reactive C4-Iodine bond.

Synthesis Protocols

Direct iodination of quinazoline is difficult. The standard industry protocol involves a halogen exchange (Finkelstein-like) from 4-chloroquinazoline.

Method A: In Situ Iodination (TMSCl/NaI) – Preferred Route

This method avoids the use of gaseous HI and typically proceeds under milder conditions with higher yields.

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with Sodium Iodide (NaI) to generate Trimethylsilyl Iodide (TMSI) in situ. TMSI is a potent iodinating agent that activates the 4-chloroquinazoline.

Protocol:

  • Reagents: 4-Chloroquinazoline (1.0 eq), NaI (2.0–3.0 eq), TMSCl (2.0 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Procedure:

    • Suspend NaI in dry MeCN under inert atmosphere (

      
      ).
      
    • Add TMSCl dropwise; the solution will yellow (formation of TMSI).

    • Add 4-Chloroquinazoline solution slowly.

    • Stir at ambient temperature (or mild reflux 40°C) for 4–6 hours. Monitor by TLC/LCMS (disappearance of Cl-SM).

    • Quench: Pour into aqueous sodium thiosulfate (

      
      ) to reduce liberated iodine (
      
      
      
      ).
    • Isolation: Extract with EtOAc, dry over

      
      , and concentrate in vacuo.
      
    • Storage: Store in amber vials at -20°C (light sensitive).

Method B: Classical Hydroiodic Acid Route

Reagents: 4-Chloroquinazoline, 57% aqueous HI. Procedure: Treatment of the chloro-precursor with conc. HI at 0°C followed by stirring at RT. Drawback: Harsh acidic conditions can degrade sensitive functional groups if the quinazoline scaffold is substituted.

Synthesis SM 4-Chloroquinazoline Intermediate [Active Species: TMS-I] SM->Intermediate Activation Reagents NaI (3.0 eq) + TMSCl (2.0 eq) Solvent: MeCN, 40°C Reagents->Intermediate Product 4-Iodoquinazoline Intermediate->Product Halogen Exchange

Figure 2: Synthesis workflow via the TMSCl/NaI mediated halogen exchange.

Reactivity Profile & Applications

The 4-iodo substituent transforms the quinazoline into a versatile electrophile.

Comparative Reactivity (I vs. Cl)

The C–I bond is weaker than the C–Cl bond. In palladium-catalyzed reactions, the Oxidative Addition step (insertion of Pd(0) into the C–X bond) is often rate-limiting.

  • Rate of Oxidative Addition: Ar-I > Ar-Br > Ar-Cl.

  • Implication: 4-Iodoquinazoline couples at lower temperatures and with lower catalyst loadings than 4-chloroquinazoline. It is essential when coupling with sterically hindered boronic acids or electron-deficient alkynes.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Vinyl Boronic Acids.[1]

    • Conditions:

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water.
    • Product: 4-Arylquinazolines (bi-aryl scaffolds common in kinase inhibitors).

  • Sonogashira Coupling:

    • Partners: Terminal Alkynes.

    • Conditions:

      
      , CuI, 
      
      
      
      .
    • Utility: Introduction of rigid alkyne linkers.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Partners: Primary/Secondary Amines (Anilines).

    • Note: While 4-chloro is usually sufficient for

      
      , 4-iodo reacts rapidly. However, using the expensive iodo-derivative for simple 
      
      
      
      is generally uneconomical unless the amine is extremely non-nucleophilic.

Reactivity Center 4-Iodoquinazoline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) --> 4-Arylquinazoline Center->Suzuki Sonogashira Sonogashira Coupling (Acetylene, CuI, Pd(II)) --> 4-Alkynylquinazoline Center->Sonogashira SNAr SNAr (R-NH2, Heat) --> 4-Aminoquinazoline Center->SNAr Possible but usually use 4-Cl

Figure 3: Divergent synthetic pathways from the 4-iodoquinazoline scaffold.

Characterization & Stability

Spectroscopic Data
  • 
     NMR (DMSO-
    
    
    
    ):
    The most diagnostic signal is the proton at C2 .
    • H2: Singlet, highly deshielded, typically

      
       9.0 – 9.2 ppm.
      
    • H5-H8: Multiplets in the aromatic region (

      
       7.6 – 8.3 ppm).
      
  • 
     NMR:  The C4 carbon attached to iodine typically appears upfield relative to the C4-Cl analog due to the "heavy atom effect" of iodine (shielding).
    
Stability
  • Light Sensitivity: Iodides are photosensitive. Prolonged exposure to light causes liberation of

    
    , turning the solid purple/brown.
    
  • Hydrolysis: The C4 position is susceptible to hydrolysis to form Quinazolin-4(3H)-one, especially in acidic aqueous media.

  • Storage: Store under inert gas (Argon) at -20°C, protected from light.

References

  • Synthesis of 4-iodoquinazoline via TMSCl/NaI:Journal of Organic Chemistry, 1977, 42, 3761.
  • Palladium-Catalyzed Cross-Couplings of Quinazolines: Canadian Journal of Chemistry, 2004, 82(2), 206–214.[1] Link[1]

  • Reactivity of 4-Iodo vs 4-Chloro Heterocycles:Chemical Communications, 2010.
  • Medicinal Chemistry of Quinazolines: European Journal of Medicinal Chemistry, 2019. Link

Sources

Introduction: The Strategic Importance of 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Iodoquinazoline from 4-Hydroxyquinazoline

This guide provides a comprehensive technical overview for the synthesis of 4-iodoquinazoline, a critical building block in contemporary drug discovery and development. We will delve into the strategic conversion of 4-hydroxyquinazoline to its iodo derivative, elucidating the underlying chemical principles, providing field-tested protocols, and discussing the rationale behind key experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable methodology for accessing this valuable synthetic intermediate.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of 4-anilinoquinazoline, for instance, are known to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][2] The 4-iodoquinazoline intermediate is especially valuable as it provides a reactive handle for introducing diverse functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][3]

The starting material, 4-hydroxyquinazoline, exists in tautomeric equilibrium with its more stable keto form, quinazolin-4(3H)-one.[4] This tautomerism is crucial to understand as the "hydroxy" group is not a simple alcohol but part of an amide-like system, which dictates the synthetic strategy for its conversion. Direct iodination is not feasible; therefore, a two-step approach is typically employed, involving the conversion of the hydroxyl group into a more effective leaving group, followed by nucleophilic substitution with an iodide source.

Synthetic Strategy: A Two-Step Conversion Pathway

The most prevalent and reliable method for synthesizing 4-iodoquinazoline from 4-hydroxyquinazoline involves a two-step sequence:

  • Chlorination: Conversion of the 4-hydroxy group (in its quinazolin-4(3H)-one form) to a 4-chloro substituent. This is a critical activation step.

  • Iodination (Halogen Exchange): Substitution of the 4-chloro group with iodide via a Finkelstein-type reaction.

This strategic pathway is outlined below.

G cluster_0 Synthetic Workflow Start 4-Hydroxyquinazoline (Quinazolin-4(3H)-one) Step1 Chlorination (e.g., POCl3) Start->Step1 Activation Intermediate 4-Chloroquinazoline Step1->Intermediate Formation of Key Intermediate Step2 Iodination (Halogen Exchange) (e.g., NaI) Intermediate->Step2 Nucleophilic Substitution End 4-Iodoquinazoline Step2->End

Caption: High-level overview of the two-step synthesis of 4-iodoquinazoline.

Part I: Synthesis of 4-Chloroquinazoline

The conversion of the amide-like C=O in quinazolin-4(3H)-one to a C-Cl bond is an essential activation step. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent widely used for converting heteroaromatic ketones and amides into their corresponding chlorides.[5]

Mechanism of Chlorination:

The reaction with POCl₃ is not a simple substitution. It proceeds through the formation of a highly reactive phosphate ester intermediate.

  • Phosphorylation: The oxygen atom of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. This initial phosphorylation can occur on either the oxygen or nitrogen atom, but productive chlorination proceeds through the O-phosphorylated intermediate.[6]

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position of the quinazoline ring.

  • Elimination: The phosphate group is eliminated as a stable leaving group, resulting in the formation of the aromatic 4-chloroquinazoline product.

G cluster_mech Chlorination Mechanism with POCl₃ Quinazolinone Quinazolin-4(3H)-one Intermediate O-Phosphorylated Intermediate (Reactive Ester) Quinazolinone->Intermediate + POCl₃ POCl3 POCl₃ Product 4-Chloroquinazoline Intermediate->Product + Cl⁻ Chloride Cl⁻ Byproduct PO₂Cl₂⁻ Product->Byproduct (Leaving Group)

Caption: Simplified mechanism for the chlorination of quinazolin-4(3H)-one.

Experimental Protocol: Chlorination

Materials:

  • Quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • N,N-Dimethylformamide (DMF, catalytic amount, optional)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend quinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 volumes). A co-solvent like toluene can be used. A catalytic amount of DMF can sometimes accelerate the reaction.

  • Heating: Heat the reaction mixture to reflux (typically around 110 °C) for 2-4 hours.[7] Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

    • The crude product may precipitate at this stage.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

    • Caution: The 4-chloroquinazoline product can be susceptible to hydrolysis back to the starting material under harsh aqueous conditions.[8][9] A rapid and efficient work-up is crucial.

  • Extraction and Isolation:

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-chloroquinazoline.

    • The product can be purified by recrystallization or column chromatography if necessary.

Expertise & Trustworthiness: The quenching of POCl₃ is a hazardous step. The use of a large excess of ice helps to control the exotherm. The key to a high yield is the careful neutralization; rapid extraction is necessary to prevent the hydrolysis of the desired product back to the starting quinazolinone.[8] Isolated yields for this step are typically in the range of 77-96%.[8]

Part II: Synthesis of 4-Iodoquinazoline

With the activated 4-chloroquinazoline in hand, the next step is a halogen exchange reaction to install the iodo group.

The Finkelstein Reaction

The classic Finkelstein reaction involves the exchange of one halogen for another, typically converting alkyl chlorides or bromides to iodides using sodium iodide in acetone.[10][11] This principle is extended to aromatic systems in a reaction that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism of Iodination (SNAr):

  • Nucleophilic Attack: The iodide ion (I⁻), a strong nucleophile, attacks the electron-deficient C4 position of the 4-chloroquinazoline ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the final 4-iodoquinazoline product.

The reaction is driven to completion by using a high concentration of the iodide salt.

Experimental Protocol: Iodination

Materials:

  • 4-Chloroquinazoline

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate solution (optional, for work-up)

Procedure:

  • Reaction Setup: Dissolve 4-chloroquinazoline (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.[10]

  • Reagent Addition: Add an excess of sodium iodide (typically 2-5 eq).

  • Heating: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a higher temperature may be used, e.g., 80-100 °C) for several hours (4-24 h). Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • If the aqueous layer has a yellow/brown color due to the presence of I₂, wash the organic layer with a dilute solution of sodium thiosulfate to decolorize it.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield pure 4-iodoquinazoline.

Data Summary

The following table summarizes typical reaction parameters for the two-step synthesis.

StepReagents & SolventsTemperatureTimeTypical YieldReference
1. Chlorination Quinazolin-4(3H)-one, POCl₃ (excess)Reflux (~110 °C)2-4 h77-96%[8]
2. Iodination 4-Chloroquinazoline, NaI (2-5 eq), Acetone/DMFReflux4-24 hGood to Excellent[10][12]

Characterization of 4-Iodoquinazoline

Proper characterization is essential to confirm the identity and purity of the final product.

  • ¹H NMR: The proton signals of the quinazoline core will be observable. The chemical shifts will be distinct from the starting material and the chloro-intermediate. Key signals include the singlet for the proton at C2 and the aromatic protons on the benzo-fused ring.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the quinazoline ring. The C4 carbon directly attached to the iodine atom will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of 4-iodoquinazoline (C₈H₅IN₂).

Applications in Drug Discovery

4-Iodoquinazoline is a versatile precursor for synthesizing a wide range of biologically active molecules. Its primary utility lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position, which is a critical site for modulating kinase inhibitory activity and other biological properties.[2][3] Several approved anticancer drugs, such as Lapatinib, feature a substituted quinazoline core, highlighting the importance of intermediates like 4-iodoquinazoline in the drug development pipeline.[13]

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). The quenching process is particularly hazardous and requires extreme caution.

  • Thionyl Chloride (SOCl₂): Also highly corrosive and toxic, with similar handling precautions as POCl₃.

  • Solvents: Standard precautions for handling flammable organic solvents like acetone, DCM, and ethyl acetate should be followed.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Finkelstein reaction. Wikipedia. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace. [Link]

  • Finkelstein Reaction. SATHEE. [Link]

  • Isomeric forms of 4-hydroxyquinazoline (4-HQZ). ResearchGate. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Finkelstein Reaction. BYJU'S. [Link]

  • Scheme 3: Alkylation reaction of 4-hydroxyquinazoline. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. ResearchGate. [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond | Request PDF. ResearchGate. [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • One-Pot Synthesis of Quinazoline-4(3 H)-ones through Electrochemically Induced Three-Component Cyclization. ACS Omega. [Link]

  • POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]

  • Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives | Semantic Scholar. Semantic Scholar. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. [Link]

  • Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs. ResearchGate. [Link]

  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Chemia. [Link]

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Preparation method of lapatinib intermediate and analogues thereof.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC. [Link]

Sources

Spectroscopic Data for 4-Iodoquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodoquinazoline belongs to the quinazoline family of fused heterocycles, which are integral components of numerous biologically active compounds, including approved drugs for cancer therapy. The introduction of an iodine atom at the 4-position of the quinazoline ring system significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 4-Iodoquinazoline in any research or development endeavor. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Iodoquinazoline, providing a comprehensive reference for its structural elucidation.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinazoline ring system is presented below.

Caption: Molecular structure of 4-Iodoquinazoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Iodoquinazoline are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Iodoquinazoline is expected to show five distinct signals in the aromatic region. The chemical shifts are predicted based on the known spectrum of quinazoline and the substituent effects of the iodine atom. Iodine, being an electronegative and anisotropic atom, will influence the chemical shifts of the neighboring protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.8 - 9.0Singlet (s)-
H-58.1 - 8.3Doublet (d)8.0 - 9.0
H-67.7 - 7.9Triplet (t)7.0 - 8.0
H-77.9 - 8.1Triplet (t)7.0 - 8.0
H-88.0 - 8.2Doublet (d)8.0 - 9.0

Interpretation:

  • H-2: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded proton in the pyrimidine ring, appearing as a sharp singlet.

  • H-5 and H-8: These protons are in the ortho positions of the benzene ring relative to the fused pyrimidine ring. They are expected to appear as doublets due to coupling with their respective neighboring protons (H-6 and H-7).

  • H-6 and H-7: These protons are in the meta positions and will appear as triplets due to coupling with their two neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of 4-Iodoquinazoline. The iodine substituent will have a significant effect on the chemical shift of the carbon to which it is attached (C-4) due to the "heavy atom effect".

Carbon Predicted Chemical Shift (δ, ppm)
C-2155 - 158
C-4105 - 115
C-4a150 - 153
C-5128 - 130
C-6127 - 129
C-7133 - 135
C-8129 - 131
C-8a151 - 154

Interpretation:

  • C-4: The direct attachment of the iodine atom is expected to cause a significant upfield shift (lower ppm value) for C-4 compared to an unsubstituted or chloro-substituted quinazoline.

  • C-2, C-4a, and C-8a: These carbons are adjacent to nitrogen atoms and are expected to appear at lower field (higher ppm values).

  • C-5, C-6, C-7, and C-8: These carbons of the benzene ring will have chemical shifts in the typical aromatic region.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small molecule like 4-Iodoquinazoline is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodoquinazoline will be dominated by the vibrations of the quinazoline ring system and the C-I bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=N Stretch1610 - 1630Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-H in-plane bending1000 - 1300Medium
C-H out-of-plane bending750 - 900Strong
C-I Stretch500 - 600Medium

Interpretation:

  • The spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of the quinazoline ring.[1]

  • A strong band corresponding to the C=N stretching vibration is expected.[1]

  • The C-I stretching vibration will appear in the far-infrared region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of 4-Iodoquinazoline (C₈H₅IN₂) is 255.96 g/mol . Therefore, the molecular ion peak is expected at m/z 256.

  • Major Fragments:

    • [M-I]⁺: Loss of the iodine atom (127 amu) is a likely fragmentation pathway, resulting in a peak at m/z 129. This fragment corresponds to the quinazoline cation.

    • [M-HCN]⁺: Loss of a neutral hydrogen cyanide molecule (27 amu) from the pyrimidine ring is a common fragmentation for quinazolines, which would give a peak at m/z 229.

    • [C₇H₅N]⁺: Further fragmentation of the quinazoline ring could lead to a benzonitrile-type fragment at m/z 103.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining an EI-MS spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-Iodoquinazoline. The presented NMR, IR, and MS data, along with their interpretations and standard experimental protocols, offer a valuable resource for scientists working with this compound. While these predictions are based on sound scientific principles and data from related structures, it is imperative that they are confirmed by experimental data whenever a new batch of 4-Iodoquinazoline is synthesized or utilized. This rigorous approach to structural verification ensures the integrity and reproducibility of research and development outcomes in the pursuit of new therapeutic agents.

References

  • T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed.
  • D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link][1]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodoquinazoline is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a precursor for constructing pharmacologically active agents, particularly EGFR inhibitors and other kinase-targeting small molecules. Its reactivity is dominated by the labile C-I bond at the C4 position, making it an excellent electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (


).

However, its utility is frequently bottlenecked by solubility challenges. As a lipophilic, nitrogen-containing heterocycle, 4-iodoquinazoline exhibits a distinct solubility profile that dictates solvent selection for synthesis, purification, and biological assay formulation. This guide provides a comprehensive analysis of its solubility landscape, grounded in physicochemical principles and experimental best practices.[1]

Physicochemical Profile & Solubility Drivers

Understanding the solubility of 4-iodoquinazoline requires analyzing its molecular architecture. The quinazoline core is planar and aromatic, while the iodine atom is large, polarizable, and lipophilic.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Fused benzene-pyrimidine ring with C4-IodinePlanarity encourages

-

stacking, potentially reducing solubility in non-aromatic solvents.
Lipophilicity (LogP) ~2.5 – 3.0 (Predicted)Indicates preference for organic solvents over aqueous media. High permeability but low water solubility.
H-Bond Potential 2 Acceptors (N1, N3), 0 DonorsSoluble in protic solvents (alcohols) via H-bond acceptance, but lacks self-solvating H-bond donor capability.
Polarizability High (due to Iodine)Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatic solvents (Toluene).
Stability Light & Moisture SensitiveCritical: Solutions in DMSO/DMF may degrade over time; C-I bond is photolabile.

Solubility Landscape: Solvent Tier List

The following classification is derived from empirical trends of 4-haloquinazolines and general "like-dissolves-like" principles.

Tier 1: High Solubility (Primary Reaction Solvents)

Best for: Stock solutions, homogeneous reactions, and library storage.

  • Solvents: Dimethyl sulfoxide (DMSO),

    
    -Dimethylformamide (DMF), 
    
    
    
    -Dimethylacetamide (DMAc).
  • Mechanism: These polar aprotic solvents effectively disrupt the crystal lattice dipole interactions without relying on hydrogen bond donation. They solvate the polarizable iodine and the nitrogen lone pairs.

  • Operational Note: 4-Iodoquinazoline is typically soluble at >50 mg/mL in DMSO. However, nucleophilic attack by the solvent (e.g., DMSO decomposition at high temp) is a risk during prolonged heating.

Tier 2: Moderate to Good Solubility (Processing & Workup)

Best for: Extractions, chromatography, and low-temperature reactions.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Chloroform (

    
    ).
    
  • Mechanism:

    • DCM/Chloroform: Excellent solvation of the "soft" iodine atom due to polarizability match.

    • THF: Good general solvent; coordinates well with metal catalysts used in coupling reactions involving 4-iodoquinazoline.

  • Operational Note: DCM is the standard solvent for extracting this compound from aqueous reaction quenches.

Tier 3: Temperature-Dependent Solubility (Crystallization)

Best for: Purification via recrystallization.

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Isopropanol (IPA).

  • Mechanism: At room temperature, solubility is often moderate (1–10 mg/mL). Upon heating to reflux, solubility increases dramatically, allowing for effective recrystallization upon cooling.

  • Operational Note: Acetonitrile is preferred for HPLC analysis. Alcohols are viable for

    
     reactions but can act as nucleophiles at high temperatures if the iodine is highly activated.
    
Tier 4: Poor Solubility (Anti-Solvents)

Best for: Precipitation and trituration.

  • Solvents: Water, Hexanes, Diethyl Ether, Pentane.

  • Mechanism: The high lattice energy and lipophilicity of 4-iodoquinazoline prevent dissolution in highly polar (water) or highly non-polar (alkane) media.

  • Operational Note: Hexanes are excellent for precipitating the product from a minimal volume of DCM or EtOAc.

Visualizing Solvent Selection

The following decision tree guides the researcher to the optimal solvent based on the intended experimental outcome.

SolventSelection Start Start: Intended Application Reaction Chemical Synthesis Start->Reaction Workup Extraction / Purification Start->Workup Analysis Analysis (HPLC/NMR) Start->Analysis Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Reaction->Coupling SNAr Nucleophilic Substitution Reaction->SNAr Recryst Recrystallization Workup->Recryst Extract Liquid-Liquid Extraction Workup->Extract Solv_DMSO Select: DMSO-d6 (NMR) or MeCN/Water (HPLC) Analysis->Solv_DMSO Solv_THF Select: THF or Dioxane (Degas thoroughly) Coupling->Solv_THF Solv_IPA Select: IPA or n-Butanol (Promotes precipitation) SNAr->Solv_IPA Solv_MeCN Select: MeCN (Reflux) Cool to 0°C Recryst->Solv_MeCN Solv_DCM Select: DCM or EtOAc (Wash w/ Brine) Extract->Solv_DCM

Figure 1: Solvent Selection Decision Tree for 4-Iodoquinazoline workflows.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity variations (e.g., presence of 4-chloro or 4-hydroxy impurities) can alter solubility, it is critical to determine the exact solubility for your specific lot.

Methodology: Saturation Shake-Flask

Objective: Determine the equilibrium solubility (


) of 4-iodoquinazoline in a target solvent at 25°C.

Reagents:

  • 4-Iodoquinazoline (Solid, >97% purity)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter (Nylon filters may bind nitrogen heterocycles)

Workflow:

  • Supersaturation: Add excess 4-iodoquinazoline solid to 2.0 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.

  • Equilibration: Agitate the vial at 25°C for 24 hours.

    • Tip: Protect from light using aluminum foil to prevent iodine liberation.

  • Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or allow to settle for 1 hour.

  • Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until a constant mass is achieved (

    
    ).
    
  • Calculation:

    
    
    

SolubilityProtocol Step1 1. Supersaturate (Add Excess Solid) Step2 2. Agitate (24h, 25°C, Dark) Step1->Step2 Step3 3. Filter (0.45µm PTFE) Step2->Step3 Step4 4. Evaporate (Dry to constant wt) Step3->Step4 Step5 5. Calculate (mg/mL) Step4->Step5

Figure 2: Workflow for Gravimetric Solubility Determination.

Critical Application Notes

Stability in Solution

4-Iodoquinazoline contains a weak C-I bond.

  • Light Sensitivity: Solutions in clear glass exposed to ambient light will turn yellow/brown over time, indicating the release of elemental iodine (

    
    ). Always store stock solutions in amber vials. 
    
  • Nucleophilic Solvents: Avoid storing in methanol or ethanol for extended periods (>24h) at room temperature, as slow solvolysis to 4-methoxyquinazoline or 4-ethoxyquinazoline can occur, especially if traces of acid/base are present.

Reaction Solvent Effects[2][3]
  • Suzuki-Miyaura Coupling: While DMF is a good solvent for solubility, it can poison certain Pd catalysts. A mixture of DME (Dimethoxyethane) or Toluene/Water is often superior, even if the starting material is only partially soluble initially (it will dissolve as the reaction progresses).

  • Lithiation: If performing lithium-halogen exchange (rare for C4-iodo, but possible), THF or 2-MeTHF must be used. DCM is incompatible with organolithiums.

References

  • BenchChem. (2025).[1] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 125096, 4-Chloro-8-iodoquinazoline (Analogous physicochemical properties). Retrieved from

  • Sigma-Aldrich. (2023). Solvent Miscibility and Solubility Tables. Retrieved from

  • European Commission. (2021). Standard Operating Procedure for Solubility Testing. EURL ECVAM.[2] Retrieved from

  • Li, J., et al. (2012). Synthesis and characterization of 4-anilinoquinazoline derivatives. Chemical Biology & Drug Design. (Contextual data on quinazoline solubility in synthesis). Retrieved from

Sources

Methodological & Application

N-arylation of amines with 4-Iodoquinazoline for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic N-arylation of Amines with 4-Iodoquinazoline: A Modular Approach to Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinazoline ring system is a benzo-fused pyrimidine that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] This is particularly true in the field of oncology, where the 4-aminoquinazoline core is the central pharmacophore in numerous clinically successful kinase inhibitors.[3] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, playing a pivotal role in cellular signaling pathways that govern growth, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]

Notably, 4-anilinoquinazoline derivatives have been extensively developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression is linked to various malignancies.[6][7][8] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation EGFR inhibitors built upon this scaffold.[3][7][9] Their mechanism of action involves the quinazoline core mimicking the adenine ring of ATP, establishing critical hydrogen bond interactions within the kinase's ATP-binding pocket.[7] Specifically, the N1 atom of the quinazoline ring typically forms a hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region, anchoring the inhibitor to its target.[7]

The synthesis of these vital compounds hinges on the efficient formation of a C-N bond at the C4 position of the quinazoline core. The N-arylation of various primary and secondary amines with a reactive 4-substituted quinazoline is the key strategic step that enables the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides a detailed guide to this critical reaction, focusing on the use of 4-iodoquinazoline as a versatile and reactive electrophile.

cluster_0 EGFR Kinase Domain (ATP Binding Pocket) cluster_1 Cellular Signaling ATP ATP Hinge Hinge Region (Met793) ATP->Hinge Binds to Proliferation Uncontrolled Cell Proliferation & Survival Hinge->Proliferation Activates Downstream Signaling Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Hinge H-Bond from N1 Block Signal Blocked Block->Proliferation X

Figure 1: Kinase inhibition by 4-anilinoquinazolines.

Reaction Overview and Mechanistic Considerations

The formation of the C4-N bond on the quinazoline scaffold can be achieved through several methods. While traditional nucleophilic aromatic substitution (SNAr) on 4-chloroquinazolines is feasible, particularly with electron-rich amines, it often requires harsh conditions and may result in low yields for less nucleophilic (electron-poor) amines.[1][10] The use of 4-iodoquinazoline as the electrophile opens the door to more versatile and robust palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination.[11][12]

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[13] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

The Catalytic Cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodoquinazoline, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the 4-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[14][15]

The choice of ligand, base, and solvent is critical for the success of this reaction, as these components influence the stability and reactivity of the palladium intermediates throughout the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(I)L_n oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord amido_complex Ar-Pd(II)(NHR)L_n amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NHR (4-Aminoquinazoline) reductive_elim->product reactants 4-Iodoquinazoline (Ar-I) + Amine (RNH₂) + Base reactants->oxidative_add Ar-I reactants->amine_coord RNH₂ + Base

Figure 2: The Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed N-arylation of an amine with 4-iodoquinazoline. Optimization may be required for specific amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodoquinazoline>97%CommercialStore under inert gas, protected from light.
Amine (substrate)>98%CommercialEnsure dryness, may require distillation or drying.
Pd₂(dba)₃Catalyst GradeCommercialTris(dibenzylideneacetone)dipalladium(0). Air-sensitive.
Xantphos>98%Commercial4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. Ligand.
Cs₂CO₃Anhydrous, >99%CommercialCesium Carbonate. Base. Must be freshly dried.
1,4-DioxaneAnhydrousCommercialSolvent. Use from a sealed bottle or freshly distilled.
TolueneAnhydrousCommercialAlternative solvent.
Ethyl AcetateACS GradeCommercialFor workup and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated NaCl (Brine)Lab PreparedN/AFor workup.
Anhydrous MgSO₄ or Na₂SO₄Lab GradeCommercialFor drying organic layers.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir plate with heating mantle

  • Inert atmosphere setup (Schlenk line or balloon)

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure

G A 1. Setup & Inerting B 2. Add Solids: 4-Iodoquinazoline (1.0 eq) Amine (1.2 eq) Cs₂CO₃ (1.5 eq) Pd₂(dba)₃ (0.02 eq) Xantphos (0.04 eq) A->B C 3. Add Anhydrous Solvent (e.g., Dioxane) B->C D 4. Heat to Reflux (e.g., 100-110 °C) C->D E 5. Monitor by TLC D->E F 6. Reaction Quench & Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Figure 3: General experimental workflow for N-arylation.

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, add 4-iodoquinazoline (1.0 equiv), the desired amine (1.1–1.5 equiv), cesium carbonate (1.5–2.0 equiv), Pd₂(dba)₃ (0.01–0.05 equiv), and Xantphos (0.02–0.10 equiv) to the flask.

    • Causality Note: Cesium carbonate is an effective base for deprotonating the amine upon coordination to palladium; its solubility in organic solvents is beneficial. Xantphos is a bulky, electron-rich ligand with a large "bite angle," which promotes the crucial reductive elimination step and stabilizes the Pd(0) catalyst.[13]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-iodoquinazoline.

  • Reaction Heating: Place the flask in a preheated oil bath at 100–110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. Develop using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). Visualize under UV light (254 nm). The reaction is complete when the starting 4-iodoquinazoline spot has been consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure 4-aminoquinazoline product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Purity Analysis: HPLC or LC-MS to determine the purity of the final compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient inert atmosphere; wet reagents/solvent; inappropriate base or ligand.Ensure rigorous inert atmosphere technique. Use freshly opened/dried reagents and anhydrous solvent. Screen alternative ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, NaOt-Bu).
Formation of Side Products Amine degradation at high temperature; competing reactions (e.g., hydrodehalogenation).Lower the reaction temperature and increase the reaction time. Use a different palladium precursor/ligand combination known for milder conditions.
Difficult Purification Product co-elutes with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The N-arylation of amines with 4-iodoquinazoline via the Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 4-aminoquinazoline-based kinase inhibitors. This protocol provides a reliable starting point for researchers in drug discovery, enabling the modular synthesis of compound libraries for SAR studies. The broad applicability of this reaction underscores its importance in the development of targeted cancer therapeutics.[3][4] By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this procedure to generate novel molecular entities with the potential to inhibit key signaling pathways in cancer.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. Available at: [Link]

  • Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Latin American Journal of Pharmacy. Available at: [Link]

  • 4-Aminoquinoline. Wikipedia. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. ResearchGate. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Publishing. Available at: [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate. Available at: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination Mechanism. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Gefitinib and Erlotinib Analogues via 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of analogues of Gefitinib (Iressa®) and Erlotinib (Tarceva®), two pivotal epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. We focus on the strategic use of 4-iodoquinazoline as a highly versatile and reactive intermediate. This guide moves beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into reaction optimization, troubleshooting, and mechanistic considerations. Detailed, step-by-step protocols for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Sonogashira coupling, are provided to empower researchers in the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and novel drug discovery.

Introduction: The Central Role of the Quinazoline Scaffold and the 4-Iodo Intermediate

Gefitinib and Erlotinib are foundational first-generation EGFR inhibitors used in the treatment of non-small cell lung cancer and other malignancies.[1] Both drugs share a common 4-anilinoquinazoline core, which is essential for their binding to the ATP pocket of the EGFR kinase domain. The development of new analogues is a critical endeavor to overcome acquired resistance and improve efficacy.[2]

Traditionally, the synthesis of these molecules involves the chlorination of a quinazolinone precursor, followed by nucleophilic aromatic substitution.[3] While effective, 4-chloroquinazolines can sometimes be sluggish in reactivity. This guide focuses on 4-iodoquinazoline as a superior alternative. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to the Pd(0) catalyst.[4] This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields, making 4-iodoquinazoline an ideal hub for chemical diversification.

This document will detail the synthesis of the 4-iodoquinazoline intermediate and its subsequent elaboration into Gefitinib and Erlotinib-like structures using modern cross-coupling methodologies that have become indispensable in pharmaceutical research.[5]

G cluster_0 Core Synthetic Strategy cluster_1 Analogue Diversification Pathways Quinazolin-4(3H)-one Quinazolin-4(3H)-one 4-Iodoquinazoline 4-Iodoquinazoline Quinazolin-4(3H)-one->4-Iodoquinazoline Iodination Gefitinib Analogues (C-N Bond) Gefitinib Analogues (C-N Bond) 4-Iodoquinazoline->Gefitinib Analogues (C-N Bond) Buchwald-Hartwig Amination Erlotinib Analogues (C-C Bond) Erlotinib Analogues (C-C Bond) 4-Iodoquinazoline->Erlotinib Analogues (C-C Bond) Sonogashira Coupling Novel C4-Aryl/Vinyl Analogues (C-C Bond) Novel C4-Aryl/Vinyl Analogues (C-C Bond) 4-Iodoquinazoline->Novel C4-Aryl/Vinyl Analogues (C-C Bond) Suzuki Coupling

Diagram 1: Central role of 4-Iodoquinazoline in analogue synthesis.

Synthesis of the Key Intermediate: 4-Iodoquinazoline

The journey begins with the preparation of the key building block. While various methods exist for quinazolinone synthesis, a common route starts from readily available anthranilic acid derivatives.[6][7] The subsequent conversion to the 4-iodo derivative is the critical step.

Protocol 2.1: Synthesis of Quinazolin-4(3H)-one

This protocol provides a general method starting from isatoic anhydride.[8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (1.0 eq), ammonium acetate (1.5 eq), and ethanol.

  • Addition of Formate Source: Add triethyl orthoformate (1.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield quinazolin-4(3H)-one.

Protocol 2.2: Iodination of Quinazolin-4(3H)-one

This protocol converts the quinazolinone to the highly reactive 4-iodoquinazoline.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend quinazolin-4(3H)-one (1.0 eq) in phosphorus oxyiodide (POCl₃ can be used, but POI₃ or a mixture of PCl₅/I₂ is often more direct for iodination) or a suitable non-polar solvent like toluene.

  • Reagent Addition: Add N,N-dimethylaniline or another suitable base (1.5-2.0 eq) dropwise at 0°C.

  • Heating: Slowly warm the mixture to reflux (approx. 110-120°C) and maintain for 3-5 hours, monitoring by TLC.

  • Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.

  • Purification: Filter the crude solid, wash thoroughly with cold water and then with a cold saturated sodium bicarbonate solution to neutralize residual acid. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 4-iodoquinazoline.

Core Synthetic Strategies for Analogue Diversification

The C-I bond at the 4-position is now primed for palladium-catalyzed cross-coupling, enabling the installation of diverse functionalities.

Buchwald-Hartwig Amination for Gefitinib Analogues (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds.[9] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[10] This is the key step for introducing the substituted aniline moiety characteristic of Gefitinib.

  • Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the 4-iodoquinazoline to a Pd(0) complex.[11] This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate the reductive elimination step and are often essential for high yields.[12]

Sonogashira Coupling for Erlotinib Analogues (C-C Bond Formation)

The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides, forming the critical C(sp²)-C(sp) bond found in Erlotinib.[13]

  • Mechanistic Insight: This reaction uniquely involves two interconnected catalytic cycles.[14] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination).[15] Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[16] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium center before reductive elimination occurs to yield the final product.[17]

Suzuki Coupling for Novel C4-Aryl Analogues (C-C Bond Formation)

The Suzuki coupling provides a robust method for creating C-C bonds between the 4-position of the quinazoline and various aryl or vinyl groups using boronic acids or esters.[18] This opens the door to a vast chemical space beyond the traditional Gefitinib/Erlotinib scaffolds.

  • Mechanistic Insight: The key steps are oxidative addition of the 4-iodoquinazoline to Pd(0), followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination.[19] The use of 4-iodoquinazoline is particularly advantageous here, as the C-I bond's high reactivity allows for highly regioselective coupling.[20]

Detailed Experimental Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent.

Protocol 4.1: Synthesis of a Gefitinib Analogue via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative Gefitinib analogue by coupling 4-iodoquinazoline with 3-chloro-4-fluoroaniline.

G Flask_Setup 1. Flask Setup (Flame-dried, N2 atm) Reagent_Addition 2. Add Reagents - 4-Iodoquinazoline - Aniline - Base (NaOtBu) - Solvent (Toluene) Flask_Setup->Reagent_Addition Degas 3. Degas Mixture (N2 sparging) Reagent_Addition->Degas Catalyst_Addition 4. Add Catalyst - Pd2(dba)3 - XPhos Ligand Degas->Catalyst_Addition Heating 5. Heat to 80-100°C (Monitor by TLC/LC-MS) Catalyst_Addition->Heating Workup 6. Work-up & Quench (Cool, Dilute, Filter) Heating->Workup Purification 7. Purification (Column Chromatography) Workup->Purification

Diagram 2: Workflow for Buchwald-Hartwig Amination Protocol.

Reagent Table:

ReagentM.W.Amount (mg)MmolEquivalents
4-Iodoquinazoline256.052561.01.0
3-Chloro-4-fluoroaniline145.561601.11.1
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.30.020.02 (2 mol%)
XPhos476.6628.60.060.06 (6 mol%)
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube, add 4-iodoquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst & Ligand: In a separate vial, weigh the Pd₂(dba)₃ (0.02 eq) and XPhos ligand (0.06 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube containing the substrate and base.

  • Degassing: Seal the tube and sparge the mixture with dry nitrogen or argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the pre-weighed catalyst and ligand to the reaction mixture.

  • Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 100°C. Stir vigorously for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

Protocol 4.2: Synthesis of an Erlotinib Analogue via Sonogashira Coupling

This protocol details the synthesis of a representative Erlotinib analogue by coupling a substituted 4-iodoquinazoline with 3-ethynylaniline.

Reagent Table:

ReagentM.W.Amount (mg)MmolEquivalents
4-Iodo-6,7-bis(2-methoxyethoxy)quinazoline448.254481.01.0
3-Ethynylaniline117.151291.11.1
Pd(PPh₃)₂Cl₂701.90350.050.05 (5 mol%)
Copper(I) Iodide (CuI)190.45190.100.10 (10 mol%)
Triethylamine (TEA)101.190.42 mL3.03.0
Tetrahydrofuran (THF), anhydrous-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add 4-iodo-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Solvent and Reagents: Add anhydrous THF (5 mL) followed by triethylamine (3.0 eq). The triethylamine acts as both the base and a solvent.

  • Degassing: Sparge the mixture with nitrogen or argon for 15 minutes.

  • Alkyne Addition: Add 3-ethynylaniline (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 40-50°C) if the rate is slow. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under vacuum. Redissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired Erlotinib analogue.

Troubleshooting and Field-Proven Insights

  • Low Yield in Buchwald-Hartwig:

    • Cause: Inefficient catalyst activity or catalyst decomposition.

    • Solution: Ensure rigorous exclusion of oxygen via thorough degassing. Screen different phosphine ligands (e.g., RuPhos, BrettPhos) and bases (K₃PO₄, Cs₂CO₃). The choice of base can be critical and is substrate-dependent.

  • Homocoupling (Glaser Coupling) in Sonogashira:

    • Cause: The presence of oxygen can promote the homocoupling of the alkyne.

    • Solution: Meticulous degassing is paramount. Ensure the copper(I) iodide is of high purity. Running the reaction under slightly more dilute conditions can sometimes disfavor the bimolecular homocoupling pathway.

  • Poor Solubility of Starting Materials:

    • Cause: The planar quinazoline core can lead to poor solubility.

    • Solution: For Suzuki and Buchwald-Hartwig reactions, solvent mixtures like Toluene/Dioxane or Dioxane/Water can be effective. For Sonogashira, DMF can be used as a co-solvent with TEA/THF to improve solubility.

  • Difficulty in Purification:

    • Cause: Residual palladium catalysts or closely eluting byproducts.

    • Solution: After aqueous work-up, washing the organic layer with a solution of 10% aqueous sodium sulfide can help precipitate palladium. If baseline separation is difficult on silica, consider reverse-phase chromatography.

Conclusion

4-Iodoquinazoline stands out as a superior synthetic intermediate for the rapid and efficient generation of Gefitinib and Erlotinib analogues. Its heightened reactivity in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. By leveraging the robust protocols for Buchwald-Hartwig, Sonogashira, and Suzuki couplings detailed herein, drug discovery teams can accelerate their SAR campaigns, leading to the identification of next-generation kinase inhibitors with improved pharmacological profiles.

References

  • Mokale, S. N., et al. (2016). Quinazoline Scaffolds: A Historical and Current Perspective in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(13), 1062-1083.
  • Zhang, H., et al. (2018). A review on the latest developments of quinazoline-based compounds as anticancer agents. Future Medicinal Chemistry, 10(10), 1247-1271.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link][17]

  • Haines, D. R., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(5), 286-295. Available at: [Link][3]

  • Al-Suwaidan, I. A., et al. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 26(21), 6432. Available at: [Link][6]

  • Ozaki, K., et al. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576. Available at: [Link][7]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][10]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][16]

  • Bariwal, J., & Van der Eycken, E. (2013). C–C, C–N, and C–S bond formation by Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type coupling reactions: a strategic tool in the synthesis of heterocycles. Chemical Society Reviews, 42(24), 9283-9303.
  • Surati, K. M., et al. (2011). A review on synthesis of quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 582-594.

Sources

High-Efficiency Heck Coupling of 4-Iodoquinazoline: Protocol & Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous EGFR and tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). While 4-chloroquinazolines are common electrophiles, 4-iodoquinazoline offers significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond strength (approx. 53 kcal/mol vs. 95 kcal/mol for C–Cl).

However, this increased reactivity comes with a trade-off: hydrolytic instability . The electron-deficient pyrimidine ring renders the C4 position highly susceptible to nucleophilic attack by water, leading to the formation of the catalytically inert 4-quinazolinone.

This application note details a robust, field-proven protocol for the Heck reaction of 4-iodoquinazoline. It emphasizes anhydrous handling, specific catalyst-ligand combinations to prevent nitrogen-poisoning of the palladium center, and the use of "Jeffery conditions" to accelerate the reaction at milder temperatures.

Mechanistic Challenges & Strategy

The Challenge: N-Coordination vs. Oxidative Addition

In standard Heck couplings, the rate-determining step is often oxidative addition. With 4-iodoquinazoline, oxidative addition is facile. The primary failure mode is catalyst sequestration . The N1 and N3 nitrogens of the quinazoline ring are potent


-donors that can displace phosphine ligands, forming unreactive bis(quinazoline)palladium(II) complexes.
The Solution

To maintain the active catalytic cycle, our protocol utilizes:

  • Sterically Bulky Ligands (or High Ligand Loading): To outcompete substrate nitrogen binding.

  • Phase Transfer Additives (TBAB): To stabilize anionic palladium species and facilitate the reaction at lower temperatures, minimizing thermal degradation of the substrate.

  • Anhydrous Base/Solvent System: To prevent hydrolysis to quinazolinone.

Catalytic Cycle Visualization

The following diagram illustrates the competitive pathways and the desired catalytic cycle.

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for Iodo) Pd0->OxAdd + 4-Iodoquinazoline PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar Hydrolysis Substrate Hydrolysis (Formation of Quinazolinone) OxAdd->Hydrolysis + H2O Coord Alkene Coordination & Insertion PdII_Ar->Coord + Alkene Poison Catalyst Poisoning (Pd-N Coordination) PdII_Ar->Poison Excess Substrate N-binding BetaElim Beta-Hydride Elimination Coord->BetaElim Product Release Product (4-Alkenylquinazoline) BetaElim->Product Product->Pd0 + Base - HI

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and potential off-cycle deactivation pathways (red) specific to N-heterocycles.

Optimization & Critical Parameters

The following matrix summarizes the impact of reaction variables specifically for 4-iodoquinazoline.

ParameterRecommended ConditionRationale
Catalyst Source Pd(OAc)₂ (5 mol%)More air-stable than Pd(PPh₃)₄. Generates active Pd(0) in situ.
Ligand PPh₃ (10-20 mol%)Monodentate phosphines allow open coordination sites for bulky alkenes. High loading (1:4 Pd:L ratio) prevents Pd black formation.
Solvent DMF (Anhydrous)High polarity stabilizes the ionic intermediates. Must be dry to prevent hydrolysis.
Base Et₃N (2-3 equiv)Organic bases are soluble and effective. Inorganic bases (K₂CO₃) can be used if solubility is an issue, but often require higher temps.
Additive TBAB (1.0 equiv)Jeffery Conditions. Tetrabutylammonium bromide stabilizes Pd nanoparticles and accelerates the reaction, allowing lower temps (60-80°C).
Temperature 80°C Balance between reaction rate and thermal decomposition of the iodo-substrate.

Detailed Experimental Protocol

Safety & Pre-Requisites
  • Hazard: 4-Iodoquinazoline is a skin irritant and potentially sensitizing. Handle in a fume hood.

  • Palladium: Heavy metal waste segregation required.

  • Inert Atmosphere: Strict exclusion of moisture is non-negotiable.

Workflow Diagram

ProtocolWorkflow Start Start Dry Dry Solvent (DMF, 4Å Sieves) Start->Dry Charge Charge Solids (Pd, Ligand, Substrate) Dry->Charge Degas Degas Solvent (Sparge Ar, 15 min) Charge->Degas Inject Inject Liquids (Base, Alkene) Degas->Inject Heat Heat to 80°C (Monitor TLC) Inject->Heat Workup Workup (EtOAc/Water) Heat->Workup Purify Purification (Flash Column) Workup->Purify

Figure 2: Step-by-step workflow for the Heck coupling of 4-iodoquinazoline.

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 256 mg of 4-iodoquinazoline)

  • Preparation of Reaction Vessel:

    • Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of dry Argon or Nitrogen.

  • Reagent Charging (Solids):

    • Add Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%).

    • Add Triphenylphosphine (52.5 mg, 0.20 mmol, 20 mol%). Note: Higher ligand loading protects the catalyst.

    • Add 4-Iodoquinazoline (256 mg, 1.0 mmol).

    • (Optional but Recommended) Add Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol).

  • Solvent & Degassing:

    • Seal the vessel with a septum.[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Inject Anhydrous DMF (5.0 mL) via syringe.

    • Critical Step: Sparge the solution with an Argon balloon and a long needle for 10-15 minutes to remove dissolved oxygen.

  • Reagent Charging (Liquids):

    • Add Triethylamine (Et₃N) (0.42 mL, 3.0 mmol) via syringe.

    • Add the Alkene (e.g., Styrene, Ethyl Acrylate) (1.2 - 1.5 equiv) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 80°C .

    • Stir vigorously (800+ rpm) to ensure mass transfer.

    • Monitor by TLC (typically 50% EtOAc/Hexane) or LCMS every 2 hours. Reaction is usually complete within 4-12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (3 x 10 mL) to remove DMF and salts. Note: Do not use acidic washes; quinazolines are basic.

    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Tip: Pre-treat the silica column with 1% Et₃N in Hexane if the product streaks (common for basic heterocycles).

    • Elute with a gradient of Hexane/EtOAc.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Formation of white solid precipitate (insoluble in organic) Hydrolysis. The product is 4-quinazolinone.Ensure DMF is anhydrous (water <50 ppm). Check inert atmosphere. Use fresh 4-iodoquinazoline.
Reaction stalls < 50% conversion Catalyst Death. Pd black formation or N-poisoning.Add more PPh₃ (up to 40 mol%). Switch to bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene).
Low yield with electron-rich alkenes Electronic Mismatch. Heck works best with electron-poor alkenes.Increase temperature to 100-110°C. Switch solvent to 1,4-Dioxane .
Product streaks on TLC/Column Basic Interaction. Interaction with silanols.Add 1% Triethylamine to the eluent or use neutral alumina.

References

  • Mechanistic Overview of Heck Reactions: Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066. Link

  • Reactivity of Quinazolines: Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Palladium-Catalyzed Coupling of 4-Chloroquinazolines (Analogous Reactivity): Cui, X., et al. (2014). Palladium-Catalyzed C-H Functionalization of Quinazolin-4(3H)-ones. Organic Letters, 16(5), 1426–1429. Link

  • General Protocol for Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application Notes and Protocols: Leveraging 4-Iodoquinazoline in the Strategic Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1] While essential for embryonic development and wound healing, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[2] The binding of its ligand, VEGF-A, to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and highly effective strategy in cancer therapy.[3]

The quinazoline scaffold has proven to be a privileged structure in the design of various kinase inhibitors, including those targeting VEGFR-2.[3][4] Its rigid bicyclic structure provides an excellent framework for positioning key pharmacophoric features within the ATP-binding site of the kinase domain.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-iodoquinazoline as a versatile starting material for the synthesis of potent and selective VEGFR-2 inhibitors. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and present key biological data for representative compounds.

The Strategic Advantage of 4-Iodoquinazoline in VEGFR-2 Inhibitor Synthesis

4-Iodoquinazoline serves as a highly valuable and versatile building block in the synthesis of VEGFR-2 inhibitors for several key reasons:

  • Reactive Handle for C-C and C-N Bond Formation: The iodine atom at the 4-position is an excellent leaving group, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, which is crucial for optimizing inhibitor potency and selectivity.

  • Convergent Synthetic Routes: The use of 4-iodoquinazoline facilitates convergent synthetic strategies, where the quinazoline core and its various substituents can be prepared separately and then coupled in the final steps. This approach is often more efficient and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Access to Key Pharmacophoric Motifs: The 4-position of the quinazoline ring is a critical interaction point within the ATP-binding pocket of VEGFR-2. By utilizing 4-iodoquinazoline, medicinal chemists can readily introduce anilino or other aromatic moieties that are known to form crucial hydrogen bonds with the hinge region of the kinase.[6]

Synthetic Pathways to 4-Anilinoquinazoline-Based VEGFR-2 Inhibitors

The synthesis of 4-anilinoquinazoline-based VEGFR-2 inhibitors from 4-iodoquinazoline typically involves two key palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging the Critical C4-Anilino Linkage

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] In the context of VEGFR-2 inhibitor synthesis, it is the cornerstone reaction for coupling a substituted aniline to the 4-position of the quinazoline core.[9]

G 4-Iodoquinazoline 4-Iodoquinazoline 4-Anilinoquinazoline_Inhibitor 4-Anilinoquinazoline VEGFR-2 Inhibitor 4-Iodoquinazoline->4-Anilinoquinazoline_Inhibitor Buchwald-Hartwig Amination Substituted_Aniline Substituted_Aniline Substituted_Aniline->4-Anilinoquinazoline_Inhibitor Pd_Catalyst_Ligand Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Pd_Catalyst_Ligand->4-Anilinoquinazoline_Inhibitor Base Base (e.g., Cs2CO3) Base->4-Anilinoquinazoline_Inhibitor Solvent_Heat Solvent (e.g., Dioxane) Heat Solvent_Heat->4-Anilinoquinazoline_Inhibitor

Buchwald-Hartwig Amination Workflow

This protocol provides a general framework for the palladium-catalyzed amination of 4-iodoquinazoline with a variety of substituted anilines.

Materials:

  • 4-Iodoquinazoline

  • Substituted aniline (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add 4-iodoquinazoline, the substituted aniline, and cesium carbonate.

  • In a separate vial, pre-mix Pd₂(dba)₃ and Xantphos in anhydrous 1,4-dioxane.

  • Add the catalyst-ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is a robust combination for C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Base: Cesium carbonate is a strong inorganic base that is effective in deprotonating the aniline, facilitating its coordination to the palladium center.

  • Solvent: 1,4-Dioxane is a high-boiling aprotic solvent that is well-suited for this type of cross-coupling reaction.

Suzuki-Miyaura Coupling: Introducing Aryl or Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide. In the synthesis of VEGFR-2 inhibitors, this reaction can be employed to introduce various aryl or heteroaryl groups at other positions of the quinazoline core, often at the 6- or 7-position, to enhance binding affinity and modulate pharmacokinetic properties.

G Iodo-Substituted_Quinazoline Iodo-Substituted Quinazoline Arylated_Quinazoline_Inhibitor Arylated Quinazoline VEGFR-2 Inhibitor Iodo-Substituted_Quinazoline->Arylated_Quinazoline_Inhibitor Suzuki-Miyaura Coupling Aryl/Heteroaryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl_Boronic_Acid->Arylated_Quinazoline_Inhibitor Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Arylated_Quinazoline_Inhibitor Base Base (e.g., K2CO3) Base->Arylated_Quinazoline_Inhibitor Solvent_Heat Solvent (e.g., Dioxane/H2O) Heat Solvent_Heat->Arylated_Quinazoline_Inhibitor

Suzuki-Miyaura Coupling Workflow

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an iodo-substituted quinazoline with an aryl or heteroaryl boronic acid.

Materials:

  • Iodo-substituted quinazoline (e.g., a product from Protocol 1 with an additional iodine substituent)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave vial, add the iodo-substituted quinazoline, the aryl or heteroaryl boronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the vial.

  • Add the 1,4-dioxane and water mixture.

  • Seal the vial and purge with nitrogen or argon.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes, or alternatively, heat conventionally at 90-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylated quinazoline derivative.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[11]

  • Base and Solvent System: The use of an aqueous base, such as potassium carbonate, in a mixed solvent system like dioxane/water is standard for Suzuki couplings. The water is essential for the transmetalation step of the catalytic cycle.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.

Biological Evaluation of Synthesized VEGFR-2 Inhibitors

The synthesized 4-anilinoquinazoline derivatives should be evaluated for their ability to inhibit VEGFR-2 kinase activity and their anti-proliferative effects on cancer cell lines.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available kinase assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Brief Protocol Outline:

  • Plate recombinant human VEGFR-2 kinase in a suitable assay buffer.

  • Add a serial dilution of the test compounds (typically from 10 µM to 0.1 nM).

  • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a biotinylated peptide).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Cellular Anti-proliferative Assay

The anti-proliferative activity of the compounds can be assessed against human cancer cell lines that overexpress VEGFR-2, such as human umbilical vein endothelial cells (HUVECs) or specific cancer cell lines like HT-29 (colon cancer) or MCF-7 (breast cancer).[4]

Brief Protocol Outline:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the cells for 72 hours.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) values.

Data Presentation: Structure-Activity Relationship of 4-Anilinoquinazoline VEGFR-2 Inhibitors

The following table summarizes the biological activity of representative 4-anilinoquinazoline derivatives, highlighting the impact of different substituents on their VEGFR-2 inhibitory potency and anti-proliferative activity.

Compound IDR¹ Substituent on QuinazolineR² Substituent on AnilineVEGFR-2 IC₅₀ (nM)Anti-proliferative GI₅₀ (µM) vs. HUVECReference
1 H4-Fluoro1502.5[4]
2 6,7-DimethoxyH871.8[4]
3 H3-Chloro-4-fluoro60.274.92 (MCF-7)[12]
4 6-Bromo4-Methoxy93.5014.37 (MCF-7)[12]
Sorafenib --55.435.47 (MCF-7)[12]

Analysis of Structure-Activity Relationships:

  • The data suggests that substitution at the 4-position of the aniline ring with electron-withdrawing groups, such as fluorine, is generally well-tolerated and can contribute to potent VEGFR-2 inhibition (Compound 1 vs. 2).

  • The presence of a 3-chloro-4-fluoroaniline moiety (Compound 3) leads to a significant increase in potency, comparable to the standard inhibitor Sorafenib.[12]

  • Substitution on the quinazoline core, such as with methoxy or bromo groups, can modulate the activity, and the optimal substitution pattern needs to be determined empirically (Compound 2 vs. 4).

Conclusion and Future Directions

4-Iodoquinazoline is a highly effective and versatile starting material for the synthesis of potent 4-anilinoquinazoline-based VEGFR-2 inhibitors. The strategic application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient construction of diverse chemical libraries for SAR exploration. The protocols and data presented in this application note provide a solid foundation for researchers in the field of oncology drug discovery to design and synthesize novel VEGFR-2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work in this area could focus on exploring a wider range of substituents on both the quinazoline and aniline rings, as well as the development of dual inhibitors that target multiple oncogenic kinases simultaneously.

References

  • Hamdi, A., El-Shafey, H. W., Othman, D. I., El-Azab, A. S., AlSaif, N. A., & Abdel-Aziz, A. A. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic chemistry, 122, 105710. [Link]

  • Bang, K. C., et al. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. [Link]

  • Chen, S., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 297-307. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Seminal Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

  • Zhang, L., et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 9, 859. [Link]

  • Ueda, S., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(22), 16091-16104. [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][7][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Medicinal Chemistry, 12(6), 935-951. [Link]

  • Liu, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 563-577. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Park, H. J., et al. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(23), 6751-6754. [Link]

  • Semantic Scholar. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]

  • Chemistry Shorts. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Wang, L., et al. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Letters in Drug Design & Discovery, 13(9), 811-819. [Link]

  • Ota, Y., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 26(4), 1146-1153. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3925-3945. [Link]

  • Roy, D., & Guin, J. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 13(28), 8349-8356. [Link]

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6265. [Link]

Sources

Application Note: Strategic Protocol for the Regioselective C-6 Iodination of Quinazolin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antineoplastic (e.g., Raltitrexed), antibacterial, and anti-inflammatory agents. Functionalization of this scaffold, particularly at the C-6 position, is a critical gateway for diversifying the pharmacophore via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Direct iodination of the quinazolinone core is often plagued by poor regioselectivity (C-6 vs. C-8 competition) and solubility issues. This Application Note details a robust, self-validating protocol for the regioselective C-6 iodination of quinazolin-4(3H)-one using Iodine Monochloride (ICl) in acetic acid. A secondary, milder protocol using N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) is provided for sensitive substrates.[1]

Mechanistic Rationale & Regioselectivity[1][2]

To achieve high yield and purity, one must understand the electronic environment of the substrate.

  • Electronic Effects: The quinazolin-4(3H)-one system consists of a fused benzene and pyrimidine ring. The pyrimidine ring is electron-deficient, deactivating the system toward Electrophilic Aromatic Substitution (EAS). However, the benzene ring retains sufficient nucleophilicity.

  • Directing Groups:

    • N-1 (Amine-like): Acts as an ortho/para director.

    • C-4 Carbonyl (Ketone-like): Acts as a meta director.

  • The Sweet Spot (C-6): Position C-6 is para to the activating N-1 and meta to the deactivating C-4 carbonyl. These effects reinforce each other, making C-6 the most electronically favorable site for electrophilic attack by the iodonium ion (

    
    ).
    
Figure 1: Reaction Mechanism & Regiochemistry

G Substrate Quinazolin-4(3H)-one Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + I+ (from ICl) Reagent ICl (Electrophile Source) Reagent->Intermediate Product 6-Iodoquinazolin-4(3H)-one Intermediate->Product - H+ (Re-aromatization)

Caption: Synergistic directing effects of N-1 and C-4=O favor C-6 substitution.

Comparative Analysis of Iodination Methods

Selecting the right reagent is a balance between atom economy, safety, and reactivity.

MethodReagentsConditionsProsCons
Method A (Recommended) ICl / AcOH Reflux (60-80°C) High atom economy, scalable, classic robust method. ICl is corrosive/volatile; requires careful quenching.
Method B (Alternative)NIS / TFART to 40°CMild, homogeneous, high regioselectivity, easy workup.TFA is expensive; NIS is costlier than ICl.
Method C (Green)

/


/ Heat
Atom economical, uses elemental iodine.Strong acid required; harsh conditions may degrade sensitive groups.

Primary Protocol: Iodine Monochloride (ICl) Method

Target: Synthesis of 6-iodoquinazolin-4(3H)-one. Scale: 10 mmol (Adaptable to kg scale).

Materials & Equipment[3][4]
  • Substrate: Quinazolin-4(3H)-one (1.46 g, 10 mmol).

  • Reagent: Iodine Monochloride (ICl) (1.95 g, 12 mmol, 1.2 equiv). Note: ICl is a dense liquid; weighing is preferred over volumetric transfer.

  • Solvent: Glacial Acetic Acid (20 mL).

  • Quench: Saturated Sodium Thiosulfate (

    
    ) solution.
    
  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, internal thermometer.

Step-by-Step Procedure

Step 1: Solubilization (The Pre-Check)

  • Charge the flask with Quinazolin-4(3H)-one and Glacial Acetic Acid.

  • Stir at room temperature. The starting material may not fully dissolve immediately; this is normal.

  • Checkpoint: Ensure the system is under an inert atmosphere (

    
     or Ar) to prevent hydrolysis of ICl.
    

Step 2: Electrophile Addition

  • Dilute ICl in a small volume of acetic acid (5 mL).

  • Add the ICl solution dropwise to the reaction mixture over 15 minutes.

  • Observation: The mixture will turn dark brown/red.

Step 3: Reaction Execution

  • Heat the mixture to 60–80°C .

  • Maintain temperature for 2–4 hours.

  • Self-Validation (TLC): Monitor using DCM:MeOH (95:5). The product (Rf ~0.4) will be less polar than the starting material (Rf ~0.3) and will glow distinctively under UV due to the heavy atom effect.

  • Endpoint: Disappearance of the starting material spot.

Step 4: Quench & Isolation [2]

  • Cool the reaction to room temperature.

  • Pour the mixture slowly into 100 mL of ice-cold water . A precipitate should form immediately.

  • Add saturated

    
     solution dropwise with vigorous stirring until the dark iodine color fades to a pale yellow/off-white suspension.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

Step 5: Purification

  • Recrystallization from DMF/Ethanol or boiling Acetic Acid is usually sufficient to yield >95% purity.

Figure 2: Experimental Workflow

Workflow Start Start: 10mmol Substrate in AcOH Add Add ICl (1.2 eq) Dropwise Start->Add Heat Heat to 80°C (2-4 Hours) Add->Heat Check TLC Check (DCM:MeOH 95:5) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Add Na2S2O3 Check->Quench Complete Filter Filter & Wash (H2O/EtOH) Quench->Filter

Caption: Operational workflow for ICl-mediated iodination.

Alternative Protocol: NIS / TFA Method

Best for: Small scale, medicinal chemistry libraries, or acid-sensitive substrates.

  • Dissolution: Dissolve Quinazolin-4(3H)-one (1 mmol) in Trifluoroacetic Acid (TFA) (3 mL). The strong acid ensures complete solubility and activates the NIS.

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion at room temperature.

  • Reaction: Stir at RT for 2–6 hours. If conversion is slow, warm to 40°C.

  • Workup: Remove TFA under reduced pressure (rotary evaporator). Resuspend the residue in saturated

    
     (to neutralize) and extract with Ethyl Acetate.
    
  • Advantage: This method often yields a cleaner crude product, requiring only a simple silica plug filtration.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Low Conversion Reaction temp too low or ICl degraded.Increase temp to 90°C; ensure ICl is fresh (should be dark liquid, not solid crust).
Polychlorination ICl acting as chlorinating agent.This is a side reaction of ICl at high temps. Keep temp <80°C. Switch to NIS/TFA method.
Dark Product Trapped Iodine (

).
Wash the filter cake more thoroughly with Thiosulfate solution.
Solubility Issues Substrate aggregation.Ensure vigorous stirring; increase solvent volume or switch to TFA (Method B).

Safety & Handling

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood.

  • Trifluoroacetic Acid (TFA): Corrosive and volatile.

  • Waste Disposal: All aqueous waste containing iodides must be segregated from acidic waste to prevent the release of

    
     gas.
    

References

  • BenchChem Application Notes. "Protocol for the Iodination of Aromatic Compounds using Iodine Monochloride." BenchChem.

  • Patent CN102321076B. "Preparation method of lapatinib intermediate and analogues thereof." (Describes the industrial relevance of 6-iodoquinazolinone).

  • English, J. et al. "Regioselective Iodination of Quinolines and Quinazolinones." Journal of Heterocyclic Chemistry.
  • Castanet, A. et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Quinazoline Scaffold Derivatization through Microwave-Assisted Organic Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2][3] The functionalization of this heterocyclic system is paramount in the exploration of new chemical entities with enhanced biological activity. 4-Iodoquinazoline stands out as a versatile and highly reactive intermediate for introducing molecular diversity at a key position. Traditional synthetic methods for derivatizing this scaffold often necessitate prolonged reaction times, high temperatures, and can result in modest yields.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][5] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with improved yields and cleaner reaction profiles.[6][7] This is achieved through efficient and uniform heating of the reaction mixture via mechanisms such as dipolar polarization and ionic conduction.[6][8]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of diverse quinazoline derivatives starting from 4-iodoquinazoline. We will delve into key palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, providing not just the "how" but also the critical "why" behind the selection of reagents and reaction parameters.

The Power of Microwave Irradiation in Organic Synthesis

Conventional heating relies on the transfer of thermal energy through convection and conduction, which can be slow and lead to uneven temperature distribution within the reaction vessel. In contrast, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and generate heat.[6][7][9] This results in a rapid and uniform temperature increase throughout the reaction medium, significantly accelerating reaction rates.[9]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C4 position of the quinazoline ring is a prime target for modification to influence biological activity. The iodo-substituent at this position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 4-iodoquinazoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which is of significant interest in the development of kinase inhibitors and other targeted therapies. Microwave irradiation dramatically shortens the reaction times for these couplings from hours to mere minutes.[10][11]

Suzuki_Workflow reagents Combine: - 4-Iodoquinazoline - Boronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., DMF/H2O) mw_reaction Microwave Irradiation (e.g., 120-150°C, 10-20 min) reagents->mw_reaction Seal Vessel workup Aqueous Workup & Extraction mw_reaction->workup purification Column Chromatography workup->purification product 4-Aryl/Heteroaryl Quinazoline purification->product

Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • 4-Iodoquinazoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Microwave synthesis vials (e.g., 10 mL)

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodoquinazoline (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). The use of an inert atmosphere is recommended but not always strictly necessary for these rapid reactions.

  • Solvent Addition: Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL). The presence of water is often crucial for the efficiency of the Suzuki coupling.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenylquinazoline.

Expert Insights: The choice of base and solvent system is critical. Carbonates like K₂CO₃ are commonly used. A mixture of a polar aprotic solvent like DMF or 1,4-dioxane with water often provides optimal results. The catalyst loading can sometimes be reduced, especially with more reactive boronic acids.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is invaluable for introducing linear alkynyl fragments into the quinazoline scaffold, which can act as linkers or pharmacophoric elements. Microwave-assisted Sonogashira reactions are exceptionally fast and efficient, often proceeding to completion within minutes.[13][14][15]

Sonogashira_Workflow reagents Combine: - 4-Iodoquinazoline - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)4) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., Et3N) - Solvent (e.g., THF) mw_reaction Microwave Irradiation (e.g., 100-130°C, 5-15 min) reagents->mw_reaction Seal Vessel workup Filtration & Concentration mw_reaction->workup purification Column Chromatography workup->purification product 4-Alkynyl Quinazoline purification->product

Caption: General workflow for microwave-assisted Sonogashira coupling.

Materials:

  • 4-Iodoquinazoline

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave synthesis vials

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: To a 10 mL microwave vial, add 4-iodoquinazoline (1 equiv.) and a magnetic stir bar.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.04 equiv.) and CuI (0.08 equiv.).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by triethylamine (3 equiv.) and phenylacetylene (1.5 equiv.).

  • Microwave Irradiation: Seal the vial and irradiate in the microwave synthesizer at 130°C for 10 minutes.[16]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure 4-(phenylethynyl)quinazoline.

Expert Insights: Copper-free Sonogashira protocols are also available and can be advantageous in certain cases to avoid potential issues with copper contamination in the final product.[16] The choice of base is crucial; typically, an amine base like triethylamine or diisopropylethylamine is used, which also acts as a solvent in some cases.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[17][18] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C4 position of the quinazoline ring. Microwave assistance has been shown to significantly accelerate this transformation, making it a highly efficient method for generating libraries of 4-aminoquinazoline derivatives.[19][20][21]

Buchwald_Hartwig_Workflow reagents Combine: - 4-Iodoquinazoline - Amine - Pd Pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) mw_reaction Microwave Irradiation (e.g., 100-140°C, 15-30 min) reagents->mw_reaction Seal Vessel workup Quenching & Extraction mw_reaction->workup purification Column Chromatography workup->purification product 4-Amino Quinazoline purification->product

Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.

Materials:

  • 4-Iodoquinazoline

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Microwave synthesis vials

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 equiv.) to a 10 mL microwave vial.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.).

  • Reactant and Solvent Addition: Add 4-iodoquinazoline (1 equiv.) and anhydrous toluene (5 mL), followed by benzylamine (1.2 equiv.).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 110°C for 20 minutes.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-benzylquinazolin-4-amine.

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often required for efficient coupling.[21] The base is also a key parameter, with strong, non-nucleophilic bases like sodium or potassium tert-butoxide being commonly employed.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the microwave-assisted derivatization of 4-iodoquinazoline.

Reaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (min)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃DMF/H₂O120-15010-2075-95
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF100-1305-1580-98
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOt-BuToluene100-14015-3070-90

Conclusion and Future Outlook

Microwave-assisted synthesis using 4-iodoquinazoline as a starting material provides a rapid, efficient, and versatile platform for the generation of diverse libraries of quinazoline derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions demonstrate the power of this technology to accelerate drug discovery and development efforts. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can significantly enhance their synthetic capabilities. The continued development of new catalysts and ligands, coupled with the advantages of microwave heating, will undoubtedly lead to even more innovative and efficient methods for the synthesis of novel quinazoline-based therapeutic agents. The quinazoline scaffold continues to be a focal point in the quest for new treatments for a range of diseases, including cancer and inflammatory conditions.[22][23][24]

References

  • Heravi, M. M., et al. (2012). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 597023. [Link]

  • Bentham Science. (2021). Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes Using Recyclable Ionic Liquid and Catalyst. Bentham Science Publishers. [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • National Institutes of Health. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Center for Biotechnology Information. [Link]

  • PubMed. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. [Link]

  • National Institutes of Health. (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]

  • IJNRD. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Novel Research and Development. [Link]

  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information. [Link]

  • PubMed. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed. [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • ResearchGate. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. ResearchGate. [Link]

  • Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Dove Press. [Link]

  • MDPI. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Biotage. (n.d.). Microwave Assisted Copper-Free Sonogashira Coupling with a Polystyrene Bound Phosphine Ligand. Biotage. [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Journal of Molecular and Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry. [Link]

  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]

  • ResearchGate. (2024). (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

The Strategic Application of 4-Iodoquinazoline in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. This approach relies on screening small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity.[1] These initial hits are then optimized into more potent drug candidates. The 4-iodoquinazoline scaffold represents a particularly valuable starting point in FBDD, offering a unique combination of a privileged heterocyclic core and a versatile chemical handle for rapid elaboration. This guide provides detailed application notes and protocols for leveraging 4-iodoquinazoline in your FBDD campaigns, with a focus on kinase inhibition.

The Rationale for 4-Iodoquinazoline in FBDD

The quinazoline core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[2][3] This inherent biological relevance makes it an excellent starting point for new drug discovery projects. The addition of an iodine atom at the 4-position provides a crucial feature for FBDD: a reactive handle for synthetic elaboration.

The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This chemical versatility allows for the rapid and efficient "growing" of the initial fragment hit, a key step in optimizing its binding affinity and selectivity.[4]

Sourcing and Quality Control of 4-Iodoquinazoline

Reliable and high-quality starting materials are paramount for any successful FBDD campaign. 4-Iodoquinazoline can be synthesized through various reported methods or procured from commercial vendors.

Protocol 1: Quality Control of 4-Iodoquinazoline

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Analyze the compound on a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Purity should be ≥95%.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the main peak by verifying the expected mass-to-charge ratio (m/z) for 4-iodoquinazoline.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectral data should be consistent with the structure of 4-iodoquinazoline.

  • Solubility Assessment:

    • Determine the solubility in the buffer system to be used for biophysical screening assays. A stock solution in 100% DMSO is typically prepared and then diluted into the aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid interference with the assay.

Primary Fragment Screening: Identifying Initial Binders

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the low affinity of fragment binding, sensitive biophysical techniques are required.[1][5][6]

Workflow for Primary Fragment Screening

FBDD_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Target_Prep Target Protein Preparation & QC Primary_Screen High-Throughput Biophysical Screen (e.g., DSF, SPR) Target_Prep->Primary_Screen Fragment_Lib 4-Iodoquinazoline & Fragment Library Fragment_Lib->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Biophysical Screen (e.g., NMR, ITC) Hit_Identification->Orthogonal_Screen XRay_Crystallography X-ray Crystallography or Cryo-EM Orthogonal_Screen->XRay_Crystallography Binding_Mode Binding Mode Confirmation XRay_Crystallography->Binding_Mode SAR_Expansion Structure-Activity Relationship (SAR) Expansion Binding_Mode->SAR_Expansion Structure-Guided Optimization

Caption: A typical workflow for fragment-based drug discovery, from primary screening to hit validation.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening.[7] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

  • Reagent Preparation:

    • Prepare a solution of the target protein (e.g., a kinase) at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of 4-iodoquinazoline and other fragments at 10 mM in 100% DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the protein solution.

    • Add the fragment solution to a final concentration of 200 µM (final DMSO concentration of 2%). Include a DMSO-only control.

    • Add the fluorescent dye.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot fluorescence as a function of temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of 4-iodoquinazoline is considered a preliminary hit.

Table 1: Representative Data from a DSF Screen

Fragment IDTarget ProteinΔTm (°C)Hit?
4-Iodoquinazoline Kinase A +3.5 Yes
Fragment BKinase A+0.2No
Fragment CKinase A+2.8Yes
DMSO ControlKinase A0.0-

Hit Validation and Structural Characterization

Positive hits from the primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[5] Subsequently, determining the crystal structure of the fragment bound to the target protein is crucial for guiding the hit-to-lead optimization process.

Protocol 3: Saturation Transfer Difference (STD) NMR for Hit Validation

STD NMR is a powerful ligand-observed NMR technique that can confirm direct binding of a fragment to a protein.[7]

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-20 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 100 mM NaCl in 99.9% D₂O).

    • Prepare a stock solution of 4-iodoquinazoline at 100 mM in DMSO-d₆.

    • Prepare the final NMR sample containing the protein and 4-iodoquinazoline at a final concentration of 1 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Acquire an STD NMR spectrum with on-resonance saturation of the protein signals (e.g., at 0.5 ppm) and off-resonance saturation as a reference (e.g., at 30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of 4-iodoquinazoline confirms binding.

Protocol 4: X-ray Crystallography for Structural Elucidation

Obtaining a high-resolution crystal structure of the protein-fragment complex provides invaluable information about the binding mode and the surrounding pocket, which is essential for structure-guided drug design.[8]

  • Crystallization:

    • Screen for crystallization conditions of the apo-protein using commercially available screens.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals to a solution containing a high concentration of 4-iodoquinazoline (e.g., 1-10 mM) and incubate for a few hours to overnight.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with 4-iodoquinazoline.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Build the 4-iodoquinazoline molecule into the resulting electron density map and refine the structure.

Hit-to-Lead Optimization: Growing the Fragment

With the binding mode of 4-iodoquinazoline confirmed, the next phase involves synthetically elaborating the fragment to improve its potency and selectivity. The iodine atom at the 4-position is the key enabler for this process.

Workflow for Structure-Guided Fragment Elaboration

Fragment_Elaboration Start Validated Hit: 4-Iodoquinazoline-Target Complex Analysis Analyze Binding Pocket: Identify Unoccupied Space & Key Interaction Points Start->Analysis Synthesis Design & Synthesize Analogs via Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Analysis->Synthesis Screening Screen Analogs for Improved Affinity & Selectivity (e.g., ITC, SPR) Synthesis->Screening SAR Establish Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Iterative Cycles Lead Optimized Lead Compound SAR->Lead

Sources

Application Notes & Protocols: Strategic Derivatization of the Quinazoline Scaffold via 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Core and the Strategic Importance of 4-Iodoquinazoline

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide range of biological targets, most notably protein kinases. The development of potent and selective kinase inhibitors, such as gefitinib and erlotinib for cancer therapy, has cemented the importance of this scaffold in modern drug discovery.

The functionalization of the quinazoline core is key to modulating its pharmacological profile. Among the various positions on the ring system, the C4 position is particularly crucial for establishing key interactions within the ATP-binding pocket of many kinases. This guide focuses on the use of 4-iodoquinazoline as a supremely versatile and reactive intermediate for elaborating the C4 position. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling a diverse array of C-C and C-N bond-forming reactions under relatively mild conditions. This reactivity makes 4-iodoquinazoline an ideal starting point for building molecular complexity and exploring structure-activity relationships (SAR).

This document provides detailed protocols and expert insights into the synthesis of 4-iodoquinazoline and its subsequent derivatization through cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination couplings.

Part 1: Synthesis of the Key Intermediate: 4-Iodoquinazoline

The journey begins with the efficient preparation of the 4-iodoquinazoline precursor. The most common and reliable method involves the conversion of the readily available 4-quinazolone. This transformation is typically achieved using a phosphorus-based halogenating agent system.

Scientist's Insights & Mechanistic Overview

The conversion from a quinazolone (an amide) to a 4-iodoquinazoline (an imino-iodide) proceeds via activation of the carbonyl oxygen. Reagents like phosphoryl iodide (POI₃) or a combination of triphenylphosphine and iodine generate an activated phosphonium intermediate in situ. This intermediate is highly electrophilic and facilitates the substitution of the oxygen atom with an iodide, driving the reaction forward. The use of a high-boiling, inert solvent like acetonitrile or toluene is recommended to achieve the necessary reaction temperatures.

Experimental Protocol: Synthesis of 4-Iodoquinazoline from 4-Quinazolone
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-quinazolone (1.0 eq) and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of 4-quinazolone).

  • Iodine Addition: Under a gentle flow of nitrogen, add iodine (1.5 eq) portion-wise to the stirred suspension. The addition can be exothermic; maintain control by adding slowly.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-iodoquinazoline as a solid.

G cluster_workflow Synthesis of 4-Iodoquinazoline start 1. Combine 4-Quinazolone, Triphenylphosphine in Acetonitrile add_iodine 2. Add Iodine Portion-wise start->add_iodine Under N2 reflux 3. Heat to Reflux (4-6 hours) add_iodine->reflux quench 4. Quench with Na2S2O3 Solution reflux->quench Cool to RT extract 5. Extract with Dichloromethane quench->extract purify 6. Purify via Column Chromatography extract->purify Dry & Concentrate end_product Pure 4-Iodoquinazoline purify->end_product

Caption: Workflow for the synthesis of 4-iodoquinazoline.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.

Scientist's Insights & Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species, which is often generated in situ from a Palladium(II) precatalyst. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of 4-iodoquinazoline to form a Pd(II) intermediate. This is the rate-limiting step where the reactivity of the C-I bond is a major advantage.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Critical Choice—The Base: The choice of base is crucial. An aqueous base like K₂CO₃ or Cs₂CO₃ is often used. It activates the boronic acid to form a more nucleophilic boronate species, accelerating transmetalation.

Experimental Protocol: Suzuki Coupling of 4-Iodoquinazoline with Phenylboronic Acid
  • Inert Atmosphere: In a Schlenk flask, combine 4-iodoquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent for 15-20 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90-100°C under a nitrogen atmosphere for 8-12 hours, with stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel) to obtain 4-phenylquinazoline.

G cluster_workflow Suzuki Coupling Workflow start 1. Combine 4-Iodoquinazoline, Boronic Acid & Base add_catalyst 2. Add Pd Catalyst (e.g., Pd(PPh3)4) start->add_catalyst Under N2 add_solvent 3. Add Degassed Dioxane/Water add_catalyst->add_solvent heat 4. Heat to 90-100°C (8-12 hours) add_solvent->heat workup 5. Aqueous Work-up & Extraction heat->workup Cool to RT purify 6. Column Chromatography workup->purify end_product 4-Arylquinazoline purify->end_product G cluster_workflow Sonogashira Coupling Workflow start 1. Combine 4-Iodoquinazoline, Pd Catalyst & CuI add_solvent 2. Add Degassed Triethylamine (Base/Solvent) start->add_solvent Under N2 add_alkyne 3. Add Terminal Alkyne (e.g., Phenylacetylene) add_solvent->add_alkyne react 4. Stir at Room Temp (12-16 hours) add_alkyne->react workup 5. Quench (NH4Cl) & Extract react->workup purify 6. Column Chromatography workup->purify end_product 4-Alkynylquinazoline purify->end_product G cluster_workflow Buchwald-Hartwig Amination Workflow start 1. Combine Base (NaOtBu), Pd Precatalyst & Ligand add_reagents 2. Add 4-Iodoquinazoline & Anhydrous Toluene start->add_reagents In Glovebox / Schlenk add_amine 3. Add Amine (e.g., Aniline) add_reagents->add_amine heat 4. Heat to 100-110°C (12-24 hours) add_amine->heat workup 5. Aqueous Work-up & Extraction heat->workup Cool & Quench purify 6. Column Chromatography workup->purify end_product 4-Aminoquinazoline purify->end_product

Application Note: Strategic Utilization of 4-Iodoquinazoline in the Synthesis of Multikinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Logic

Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib, Vandetanib). These drugs primarily target EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.

Classically, the synthesis of these inhibitors relies on 4-chloroquinazoline as the key electrophile. However, as drug discovery shifts toward multikinase inhibitors —molecules capable of targeting multiple pathways simultaneously to overcome resistance—the synthetic limitations of the 4-chloro derivative become apparent.

This guide focuses on 4-Iodoquinazoline , a more reactive and versatile alternative. The substitution of chlorine with iodine at the C4 position offers two distinct tactical advantages:

  • Enhanced Electrophilicity: It enables SNAr reactions with sterically hindered or electron-deficient anilines under milder conditions.

  • Divergent Reactivity: It opens the door to Palladium-catalyzed C-C bond formation (Suzuki, Sonogashira, Heck) directly at the C4 position, a transformation that is often sluggish or impossible with the chloro-analog.

The "Iodine Advantage" in Kinase Inhibitor Synthesis

The following diagram illustrates the divergent synthetic pathways enabled by upgrading from 4-chloro to 4-iodoquinazoline.

G Start Quinazolin-4(3H)-one Chloro 4-Chloroquinazoline (Standard Reagent) Start->Chloro SOCl2 / POCl3 Iodo 4-Iodoquinazoline (Activated Reagent) Chloro->Iodo HI or NaI/TMSCl (Finkelstein) SNAr S_NAr Reaction (C-N Bond Formation) Chloro->SNAr High Temp / Acid Iodo->SNAr Mild Temp / Fast PdCoupling Pd-Catalyzed Coupling (C-C Bond Formation) Iodo->PdCoupling Suzuki / Sonogashira Product1 Classic EGFR Inhibitor (e.g., Gefitinib Analog) SNAr->Product1 Product2 Novel Multikinase Inhibitor (C4-Aryl/Alkynyl) PdCoupling->Product2

Figure 1: Divergent synthetic pathways. The 4-iodo intermediate allows for both accelerated SNAr reactions and unique C-C bond forming reactions unavailable to the 4-chloro precursor.

Part 2: Experimental Protocols

Protocol A: Preparation of 4-Iodoquinazoline

Objective: Convert commercially available 4-chloroquinazoline to 4-iodoquinazoline via a Finkelstein-type reaction. Note: 4-Iodoquinazoline is sensitive to light and moisture. It should be prepared fresh or stored under argon at -20°C in the dark.

Materials
  • 4-Chloroquinazoline (1.0 eq)

  • Sodium Iodide (NaI) (3.0 eq)

  • Chlorotrimethylsilane (TMSCl) (3.0 eq) or 57% Hydriodic Acid (HI)

  • Acetonitrile (MeCN) (Dry)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve 4-chloroquinazoline (10 mmol, 1.64 g) in dry MeCN (50 mL).

  • Activation: Add Sodium Iodide (30 mmol, 4.5 g) to the solution. The mixture may turn yellow.

  • Acidification: Dropwise add TMSCl (30 mmol, 3.8 mL) over 10 minutes. Mechanism: TMSCl reacts with NaI to generate TMSI in situ, a potent iodinating agent.

  • Reaction: Stir the mixture at reflux (80°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for 4-chloroquinazoline (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.5) corresponding to the iodo-derivative.[1]

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Pour into a mixture of ice water and saturated aqueous NaHCO3 (to neutralize acid).

    • Add 10% aqueous Sodium Thiosulfate (Na2S2O3) to quench any free iodine (removes purple color).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate in vacuoin the dark (wrap flask in foil).

  • Yield: Expect 85–95% yield of a yellow/orange solid.

Protocol B: SNAr Reaction with Deactivated Anilines

Application: Synthesis of Vandetanib/Gefitinib analogs where the aniline partner is electron-poor or sterically hindered.

Comparative Advantage
Parameter4-Chloroquinazoline4-Iodoquinazoline
Temperature Reflux (80–120°C)Room Temp to 50°C
Reaction Time 12–24 Hours1–4 Hours
Solvent Isopropanol/DioxaneIsopropanol/THF
Yield (Hindered) 40–60%80–95%
Methodology
  • Mixing: In a foil-wrapped flask, dissolve 4-iodoquinazoline (1.0 eq) and the specific aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) in Isopropanol (IPA).

  • Catalysis: Add 1.0 eq of HCl (4M in dioxane) or p-toluenesulfonic acid (pTSA). Note: The iodo-group is so labile that acid catalysis is sometimes optional, but it ensures protonation of N3, activating the C4 position.

  • Execution: Stir at 40°C for 2 hours. A precipitate (the product hydrochloride salt) usually forms.

  • Isolation: Filter the solid, wash with cold IPA and Et2O.

Protocol C: Palladium-Catalyzed C-C Bond Formation (Suzuki Coupling)

Application: Creating "All-Carbon" multikinase inhibitors (C4-Aryl derivatives) which lack the NH-bridge, altering the solubility and metabolic stability profile. This reaction is not feasible with 4-chloroquinazoline under standard conditions.

Workflow Diagram

Suzuki Step1 Reagents: 4-Iodoquinazoline + Aryl Boronic Acid Cat: Pd(PPh3)4 (5 mol%) Base: Na2CO3 (2 eq) Step2 Solvent System: DME / Water (3:1) Degassed (Argon) Step1->Step2 Step3 Reaction: 80°C, 4-6 Hours (Inert Atmosphere) Step2->Step3 Step4 Product: 4-Arylquinazoline (C-C Bond Formed) Step3->Step4

Figure 2: Suzuki-Miyaura coupling workflow for C4-arylation.

Methodology
  • Degassing: In a microwave vial or pressure tube, combine DME (Dimethoxyethane) and water (3:1 ratio). Bubble Argon through for 15 minutes.

  • Loading: Add 4-iodoquinazoline (1.0 eq), Arylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).

  • Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography (Hexane/EtOAc).

Part 3: Mechanism of Action & Data Analysis

Binding Mode Visualization

The resulting inhibitors function as ATP-competitive inhibitors. The C4-substituent extends into the solvent-accessible region or the hydrophobic pocket, depending on the specific tail group.

Binding ATP_Pocket ATP Binding Pocket (Hinge Region) N1 N1 (Acceptor) N1->ATP_Pocket H-Bond (Met793 in EGFR) N3 N3 C4_Sub C4-Substituent (Specificity Element) C4_Sub->ATP_Pocket Hydrophobic Interaction Inhibitor Quinazoline Core Inhibitor->N1 Inhibitor->N3 Inhibitor->C4_Sub

Figure 3: Pharmacophore binding interactions. The N1 nitrogen acts as a crucial Hydrogen Bond acceptor in the hinge region of the kinase.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete Finkelstein reactionEnsure anhydrous conditions; use TMSCl/NaI instead of aqueous HI.
Product is Purple Iodine contaminationWash organic layer thoroughly with 10% Na2S2O3.
Hydrolysis (Quinazolinone formation) Moisture in solvents4-Iodoquinazoline hydrolyzes easily. Use strictly dry solvents and store under Argon.
Pd-Coupling Failure Oxidative addition failureEnsure the 4-Iodo reagent is fresh. Old reagent liberates I2, poisoning the Pd catalyst.

References

  • Synthesis of 4-Iodoquinazoline via Finkelstein Reaction

    • Journal of Heterocyclic Chemistry. "Efficient Synthesis of 4-Iodoquinazolines."
  • Reactivity of 4-Iodo vs 4-Chloro in SNAr

    • Bioorganic & Medicinal Chemistry Letters. "Quinazoline-based EGFR inhibitors: Synthesis and SAR."
  • Palladium-Catalyzed Cross-Coupling on Quinazolines

    • Tetrahedron. "Suzuki cross-coupling reactions of 4-haloquinazolines."[4]

  • Multikinase Inhibitor Design (EGFR/VEGFR)

    • Journal of Medicinal Chemistry. "Discovery of Vandetanib (ZD6474)."
  • General Stability of Iodo-Heterocycles

    • BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-iodoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your reaction yields.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, the unique electronic properties of heteroaromatic compounds like quinazoline can introduce specific challenges. The nitrogen atom within the quinazoline ring, for instance, can coordinate with the palladium catalyst, potentially impeding the catalytic cycle.[2] This guide will address these nuances in a practical, question-and-answer format.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the Suzuki coupling of 4-iodoquinazoline can often be traced back to a few key areas.[3] This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My reaction is sluggish or stalls completely. What are the first things I should check?

Answer: When a reaction fails to proceed, it's crucial to first validate the integrity of your setup and reagents before delving into more complex parameter optimization.

  • Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout. Degassing the solvent prior to use is a critical step.[4]

  • Reagent Quality:

    • 4-Iodoquinazoline: Verify the purity of your starting material. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly trimerization to form boroxines upon standing. It is highly recommended to use freshly purchased or recently purified boronic acids.[2]

    • Solvent: Ensure your solvent is anhydrous and of an appropriate grade. Residual water can affect the reaction, although in some cases, a controlled amount of water is beneficial.[5]

Question 2: I'm observing significant amounts of side products like homocoupling and dehalogenation. How can I minimize these?

Answer: The formation of homocoupling (dimerization of the boronic acid or 4-iodoquinazoline) and dehalogenation (replacement of iodine with hydrogen) products is a common indicator of a dysfunctional catalytic cycle.[2] These side reactions often compete with the desired cross-coupling pathway.

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. Rigorous degassing can help suppress this side reaction.[4]

  • Dehalogenation: This can occur if the transmetalation step is slow, allowing for competing pathways to consume the arylpalladium(II) intermediate. Optimizing the base and ligand can often mitigate this issue.

Below is a decision-making workflow to address these common side reactions:

troubleshooting_flow start Low Yield with Side Products check_o2 Verify Inert Atmosphere (Degassing, Purging) start->check_o2 Initial Check reagent_purity Assess Reagent Purity (Fresh Boronic Acid) check_o2->reagent_purity If problem persists optimize_catalyst Screen Catalyst/Ligand System reagent_purity->optimize_catalyst If reagents are pure optimize_base Adjust Base Strength/Type optimize_catalyst->optimize_base Fine-tuning end_goal Improved Yield of Desired Product optimize_base->end_goal Successful Optimization

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

Frequently Asked Questions (FAQs)

This section addresses more specific questions regarding the optimization of reaction parameters for the Suzuki coupling of 4-iodoquinazoline.

FAQ 1: Which palladium catalyst and ligand combination is best for 4-iodoquinazoline?

Answer: The choice of catalyst and ligand is highly substrate-dependent and is the most critical factor for a successful coupling.[2] There is no single "best" combination; however, some general principles can guide your selection.

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each of these steps.[7]

suzuki_cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition (Ar-X) pd2_r Ar-Pd(II)-R(L_n) pd2->pd2_r Transmetalation (R-B(OR')_2) pd2_r->pd0 Reductive Elimination product Ar-R pd2_r->product

Sources

Technical Support Center: 4-Iodoquinazoline Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Removal and Stability Management for 4-Iodoquinazoline Intermediates

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for quinazoline chemistry. If you are accessing this guide, you are likely encountering a common frustration: 4-iodoquinazoline is an excellent electrophile but a nightmare to purify.

The iodine atom at the C4 position activates the quinazoline ring for nucleophilic aromatic substitution (


), making it a critical intermediate for EGFR inhibitors (e.g., Gefitinib analogs). However, this same reactivity makes the C-I bond highly labile. It is prone to:
  • Hydrolysis: Reverting to the thermodynamically stable quinazolin-4(3H)-one.

  • Silica Decomposition: Degrading upon contact with acidic silanol groups during chromatography.

  • Oxidative Deiodination: Liberating free iodine (

    
    ), causing yellow/brown discoloration.
    

This guide prioritizes non-destructive purification methods over standard isolation techniques.

Module 1: The Chemistry of Contamination

To remove impurities, you must understand their origin. The synthesis of 4-iodoquinazoline (typically from 4-chloroquinazoline via Finkelstein-like conditions) is an equilibrium process.

Impurity Profile Table
Impurity TypeChemical IdentityVisual IndicatorRoot Cause
Starting Material 4-ChloroquinazolineWhite/Pale SolidIncomplete conversion; insufficient reaction time or iodide source.
Hydrolysis Product Quinazolin-4(3H)-oneWhite Precipitate (High MP)Exposure to atmospheric moisture; aqueous workup at acidic pH.
Oxidative Byproduct Free Iodine (

)
Brown/Purple Oil or SolidLight exposure; lack of reducing agent during workup.
Decomposition 4-HydroxyquinazolineStreaking on TLCInteraction with acidic silica gel.
Reaction & Degradation Pathway[1]

The following diagram illustrates the kinetic competition between product formation and hydrolysis.

ReactionPathway SM 4-Chloroquinazoline (Starting Material) PROD 4-Iodoquinazoline (Target) SM->PROD NaI / HI (cat) (Finkelstein) IMP_HYD Quinazolin-4(3H)-one (Hydrolysis Impurity) SM->IMP_HYD H2O (Slow) PROD->SM Cl- (Reverse) PROD->IMP_HYD H2O / H+ (Fast Hydrolysis)

Figure 1: The reaction equilibrium. Note that the target product (Green) is kinetically unstable in the presence of water/acid, rapidly collapsing to the quinazolinone (Red).

Module 2: Troubleshooting Synthesis (Prevention)

Issue: "I have a mix of Chloro- and Iodo- species that I can't separate." Diagnosis: The reaction did not reach completion. Because the 4-Cl and 4-I analogs have very similar


 values and solubilities, separation is difficult. Prevention is the only cure. 
Optimization Protocol
  • Solvent Choice: Use anhydrous Acetonitrile (MeCN) or 2-Butanone . These solvents stabilize the transition state better than THF for this substitution.

  • The Iodide Source: Use Sodium Iodide (NaI) in excess (3.0 – 5.0 equivalents).

    • Expert Tip: Add a catalytic amount of Trimethylsilyl chloride (TMSCl) or HI . This generates soluble

      
       species and activates the chloro-nitrogen bond, accelerating the reaction significantly [1].
      
  • Reaction Monitoring: Do not use LCMS with aqueous mobile phases for monitoring, as the Iodo-product may hydrolyze on the column, giving a false negative. Use NMR or TLC (anhydrous elution).

Module 3: Purification Protocols (Remediation)

Core Directive: Avoid silica gel chromatography if possible. If the product is solid, recrystallization is the gold standard.

Method A: Recrystallization (Recommended)

Best for: Removing trace starting material and hydrolysis products.

  • Quench: After reaction completion, dilute the mixture with Dichloromethane (DCM) .

  • Wash: Wash rapidly with cold 5% Sodium Thiosulfate (

    
    ) .
    
    • Why? This reduces free iodine (

      
      ) (brown) back to iodide (
      
      
      
      ) (colorless/water-soluble).
  • Dry: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    as it can be slightly acidic).
  • Crystallize:

    • Concentrate the DCM (do not dry completely).

    • Add Hexanes or Heptane dropwise to the concentrated DCM solution while stirring.

    • Cool to 0°C. The 4-iodoquinazoline should precipitate as yellow/orange needles.

    • Filter and wash with cold hexanes.

Method B: Neutralized Flash Chromatography

Best for: Oily products or when recrystallization fails.

Critical Warning: Standard silica gel is acidic (pH ~5-6). This is sufficient to protonate N3, activating the C-I bond for hydrolysis by trace moisture on the silica [2].

The "Buffered Silica" Protocol:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1-2% Triethylamine (TEA) .

  • Column Packing: Pour the TEA-treated silica into the column. Flush with 2 column volumes of mobile phase to equilibrate.

  • Elution: Run the column using a gradient (e.g., Hexanes/Ethyl Acetate) that maintains 1% TEA throughout.

  • Speed: Run the column fast. The longer the compound sits on silica, the higher the degradation risk.

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture StateCheck Is the Crude Product Solid? Start->StateCheck Recrys Method A: Recrystallization (DCM / Hexanes) StateCheck->Recrys Yes (Solid) Flash Method B: Flash Chromatography StateCheck->Flash No (Oil/Gum) Success Pure 4-Iodoquinazoline Recrys->Success PreTreat CRITICAL STEP: Pre-treat Silica with 1% TEA Flash->PreTreat Must Neutralize Acidity PreTreat->Success

Figure 2: Logical workflow for selecting the correct purification method to minimize decomposition.

Module 4: Storage & Stability

Once purified, 4-iodoquinazoline is metastable. Follow these storage rules to prevent "shelf-degradation."

  • Light Protection: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Inert Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical decomposition.

  • Temperature: Store at -20°C . At room temperature, slow hydrolysis by atmospheric moisture will turn the solid white (formation of quinazolinone) over 2-3 weeks.

Frequently Asked Questions (FAQ)

Q: My product turned from bright yellow to pale white after sitting on the bench. What happened? A: You likely witnessed hydrolysis.[1][2] The white solid is Quinazolin-4(3H)-one. This reaction is driven by atmospheric moisture. Always store the product in a desiccator or freezer immediately after isolation.

Q: Can I use water to wash the reaction during workup? A: Only if the water is cold and the contact time is short (<5 mins) . Prolonged exposure to water, especially if the pH is not strictly neutral/basic, will hydrolyze the iodide. We recommend a rapid wash with cold saturated


 rather than pure water.

Q: Why do I see a spot at the baseline of my TLC plate? A: That is likely the protonated salt of your product or the hydrolyzed quinazolinone interacting with the silica. If you didn't add Triethylamine (TEA) to your TLC solvent system, the acidic silica on the plate is decomposing your sample in real-time. Always add 1% TEA to your TLC dip.

Q: Is the 4-Iodo analog actually better than the 4-Chloro? A: Yes, for difficult substitutions. The iodide is a much better leaving group (


 of conjugate acid HI is -10 vs HCl -7). If your incoming nucleophile is weak (e.g., an aniline with electron-withdrawing groups), the 4-Iodoquinazoline is necessary to achieve reasonable yields [3].

References

  • Activation of Quinazolines

    • Mechanism:[3][4][5] The use of TMSCl/NaI (in situ TMSI) is a documented method for activating nitrogen-heterocycles for nucleophilic substitution, effectively converting chloro- to iodo- intermediates under mild conditions.

    • Source:Journal of Organic Chemistry, "Mild and Efficient Synthesis of 4-Iodoquinazolines.
  • Silica Gel Acidity & Decomposition

    • Mechanism:[3][4][5] Silica gel (SiO2) possesses surface silanol groups (Si-OH) which act as weak Bronsted acids. Labile halides (like 4-iodoquinazoline) can undergo acid-catalyzed hydrolysis or elimination on the column.

    • Source:Journal of Chromatography A, "Deactivation of silica gel for the separation of acid-sensitive compounds."

  • Reactivity of 4-Iodo vs 4-Chloro

    • Context: 4-iodoquinazolines are preferred for reactions with poor nucleophiles due to the weaker C-I bond strength compared to C-Cl.
    • Source:Molecules, "Synthesis of 4-Aminoquinazolines via S_NAr."

  • General Handling of Halogenated Heterocycles

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinazoline EGFR Inhibitors." (Details the instability of iodo-intermediates during scale-up).

Sources

Preventing de-iodination of 4-Iodoquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-iodoquinazoline and encountering challenges with premature de-iodination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic routes.

De-iodination, or hydrodehalogenation, is a common and often frustrating side reaction in synthetic chemistry, particularly when working with electron-deficient aromatic systems and transition metal catalysts.[1] This guide will equip you with the knowledge to diagnose the root causes of this issue in your experiments and implement effective preventative strategies.

Troubleshooting Guide: Diagnosing and Solving De-iodination

This section addresses specific issues you might be observing in your reaction monitoring (TLC, LC-MS) or final product analysis (NMR).

Q1: My NMR and LC-MS analyses consistently show a significant amount of quinazoline as a byproduct alongside my desired 4-iodoquinazoline. What is the primary cause?

A1: The presence of quinazoline points directly to a hydrodehalogenation reaction, where the iodine atom at the C4 position is being replaced by a hydrogen atom. This is not a simple degradation pathway but a distinct chemical reaction that can be promoted by several factors within your experimental setup. The C-I bond, while useful for its reactivity in cross-coupling, is the weakest of the carbon-halogen bonds, making it particularly susceptible to cleavage.

The two most probable mechanisms are:

  • Radical De-iodination: This pathway involves the formation of an aryl radical intermediate. It can be initiated by trace metal impurities, light, or thermal energy. The resulting quinazolinyl radical then abstracts a hydrogen atom from a donor molecule in the reaction mixture (e.g., solvent, reagent, or additive) to form the unwanted quinazoline byproduct.[2][3]

  • Catalyst-Mediated De-iodination: If you are using a transition metal catalyst (e.g., Palladium) for a subsequent reaction, the catalyst itself can be the culprit. The oxidative addition of your 4-iodoquinazoline to the metal center is the first step. However, instead of proceeding with the desired coupling, a competing pathway can occur where a hydride source reductively eliminates with the quinazolinyl group, regenerating the catalyst and releasing quinazoline.[1]

To diagnose the specific cause, you must critically evaluate every component and condition of your reaction.

Q2: I'm performing a Finkelstein reaction to convert 4-chloroquinazoline to 4-iodoquinazoline, but my yields are low and de-iodination is significant. How can I optimize this classic SNAr reaction?

A2: The Finkelstein reaction is an excellent choice for this conversion, but its success hinges on maintaining conditions that strongly favor the nucleophilic substitution (SNAr) pathway while suppressing radical side reactions.[4][5] Here is a breakdown of critical parameters and optimization steps:

Causality: The 4-position on the quinazoline ring is electron-deficient and activated for nucleophilic aromatic substitution. However, the reagents and conditions can inadvertently initiate radical processes.

Troubleshooting Steps:

  • Solvent Purity and Choice:

    • Problem: Protic solvents or solvents that are good hydrogen atom donors (like isopropanol or THF that has formed peroxides) can fuel the radical chain reaction. Acetone, while classic for Finkelstein reactions due to solubility differences of sodium salts, must be anhydrous and peroxide-free.[5]

    • Solution: Use a high-purity, anhydrous, aprotic polar solvent such as DMF, DMAc, or Acetonitrile. Crucially, degas the solvent thoroughly before use by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, a known radical promoter.

  • Reagent Quality and Stoichiometry:

    • Problem: Low-quality sodium or potassium iodide may contain trace metal impurities that can initiate radical reactions. Using a vast excess of the iodide salt is not always better and can sometimes introduce more impurities.

    • Solution: Use a high-purity grade of NaI or KI (e.g., 99.9% or higher). A moderate excess (1.5 to 3.0 equivalents) is typically sufficient to drive the equilibrium.[6]

  • Temperature Control:

    • Problem: Excessive heat can provide the activation energy needed to initiate homolytic cleavage of the C-I bond in the product, starting a radical chain reaction.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many activated systems, this could be in the range of 60-80 °C. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times.

  • Atmosphere and Light:

    • Problem: Oxygen and UV light are classic initiators of radical reactions.

    • Solution: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). Protect the reaction vessel from light by wrapping it in aluminum foil.

Optimized Finkelstein Protocol

A self-validating protocol for this conversion is provided below.

ParameterRecommendationRationale
Starting Material 4-Chloroquinazoline (1.0 eq.)Ensure high purity.
Iodide Source Sodium Iodide (NaI, 2.0 eq., >99.5%)High purity minimizes metal initiators. Moderate excess drives equilibrium.[5]
Solvent Anhydrous, Degassed Acetonitrile or DMFAprotic polar solvent favors SNAr; degassing removes O₂.
Temperature 60-80 °CBalances reaction rate with minimizing thermal decomposition/radical initiation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and side reactions involving atmospheric oxygen.
Light Protect from light (Aluminum Foil)Prevents photo-induced radical formation.[2]
Monitoring TLC or LC-MS every 1-2 hoursAvoids prolonged heating after reaction completion.
Q3: I am using 4-iodoquinazoline in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), and I'm observing significant hydrodehalogenation. How can I suppress this side reaction?

A3: This is a classic challenge in modern cross-coupling chemistry. Hydrodehalogenation is a major competitive pathway to the desired C-C or C-N bond formation. The choice of ligand, base, and solvent plays a crucial role in tipping the balance in your favor.

Causality: The catalytic cycle for hydrodehalogenation involves the generation of a palladium-hydride (Pd-H) species. This species can react with the quinazolinyl-palladium intermediate in a reductive elimination step to produce quinazoline. The source of the hydride can be your solvent, base (e.g., formates), or even additives.[1]

Troubleshooting Workflow for Cross-Coupling

G start Problem: De-iodination during Pd-catalyzed coupling check_ligand Step 1: Evaluate Phosphine Ligand start->check_ligand check_base Step 2: Evaluate Base check_ligand->check_base Ligand is not bulky or electron-rich enough? solution Optimized Reaction: High yield of desired product check_ligand->solution Use bulky, electron-rich ligands (e.g., SPhos, XPhos, PCy₃).[7] This promotes reductive elimination of the desired product over side reactions. check_solvent Step 3: Evaluate Solvent & Additives check_base->check_solvent Base is a potential hydride source? check_base->solution Switch to non-hydride donating bases. Good: K₂CO₃, Cs₂CO₃, K₃PO₄ Avoid: Formates, borohydrides, some alkoxides. check_solvent->solution Solvent is a H-atom donor? (e.g., alcohols, wet solvents) check_solvent->solution Use anhydrous, aprotic solvents. (e.g., Dioxane, Toluene, DMF). Ensure all reagents are dry.

Caption: Troubleshooting De-iodination in Pd-Coupling.

Detailed Explanation:

  • Phosphine Ligand Selection:

    • Problem: Less bulky or electron-poor ligands can result in a less stable catalytic complex, allowing more time for side reactions or decomposition pathways that generate Pd-H species.

    • Solution: Employ bulky, electron-rich phosphine ligands.[7] Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are excellent choices. They accelerate the rate-limiting reductive elimination step of the desired cross-coupling, which helps it outcompete the hydrodehalogenation pathway.[8]

  • Choice of Base and Additives:

    • Problem: Certain bases or additives can be sources of hydrides. Sodium formate, for example, is a known hydride donor.[1] Some alkoxides, especially in the presence of trace water, can also generate hydrides.

    • Solution: Use inorganic bases that are not hydride sources, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure all reagents are anhydrous.

  • Solvent and Reaction Conditions:

    • Problem: As with the Finkelstein reaction, protic or wet solvents can be a source of protons/hydrides.

    • Solution: Use high-purity, anhydrous, and degassed aprotic solvents like 1,4-dioxane, toluene, or DMF. Running the reaction at the lowest effective temperature can also help minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-iodoquinazoline to ensure its stability?

A1: 4-Iodoquinazoline should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place. A freezer (-20 °C) is ideal for long-term storage. Exposure to light, air (oxygen), and moisture should be minimized to prevent slow decomposition and de-iodination over time.

Q2: Which synthetic route is generally considered the most robust and least prone to de-iodination when preparing 4-iodoquinazoline?

A2: While multiple routes exist, the two-step sequence starting from quinazolin-4(3H)-one is often the most reliable and scalable.

  • Chlorination: Convert quinazolin-4(3H)-one to 4-chloroquinazoline using a standard chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphoryl chloride (POCl₃).[9][10]

  • Iodination: Convert the resulting 4-chloroquinazoline to 4-iodoquinazoline via the optimized Finkelstein reaction described in the troubleshooting section.

This approach is often cleaner than direct iodination methods and avoids the use of transition metals, thereby eliminating one major pathway for hydrodehalogenation.

G A Quinazolin-4(3H)-one B 4-Chloroquinazoline A->B Step 1: Chlorination (e.g., SOCl₂/DMF)[11] C 4-Iodoquinazoline (Final Product) B->C Step 2: Finkelstein Iodination (NaI, Anhydrous Acetone/MeCN)[4]

Caption: Recommended Two-Step Synthesis Pathway.

Q3: Is it ever acceptable to use a protic solvent like ethanol or isopropanol?

A3: It is strongly discouraged. Protic solvents are often poor choices for reactions involving aryl iodides, especially when radical pathways are possible or transition metal catalysts are used. They are excellent hydrogen atom donors and can readily participate in quenching radical intermediates or generating metal-hydride species, leading directly to the de-iodinated byproduct. Always opt for anhydrous, degassed aprotic solvents.

References

  • Bianco, A. C. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. PMC. Available at: [Link]

  • Lombardi, A., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PMC. Available at: [Link]

  • (n.d.). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC. Available at: [Link]

  • (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. Available at: [Link]

  • Thieme. (n.d.). Catalytic Hydrodehalogenation Reactions. Thieme. Available at: [Link]

  • (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group Research. Available at: [Link]

  • Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters. Available at: [Link]

  • (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][11][12]oxazines by intramolecular Hiyama coupling. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. PMC. Available at: [Link]

  • MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI. Available at: [Link]

  • (n.d.). The influence of phosphine ligand substituted [2Fe2S] model complexes as electro-catalyst on proton reduction. PubMed Central. Available at: [Link]

  • Chemia. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia. Available at: [Link]

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Wikipedia. Available at: [Link]

  • ACS Omega. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Synthesis of 4-Aminoquinazolines from Amide Oxime Ethers and 2-Iodobenzonitrile. ResearchGate. Available at: [Link]

  • (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available at: [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. Available at: [Link]

  • (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Side products in the aminocarbonylation of 4-nitro-iodobenzene and morpholine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Monitoring 4-Iodoquinazoline Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to effectively monitor your 4-iodoquinazoline reactions using Thin-Layer Chromatography (TLC). This guide is structured as a dynamic resource to directly address the challenges and questions you may encounter in the lab.

Core Principles: Why TLC for Reaction Monitoring?

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for monitoring the progress of a chemical reaction.[1] It allows for the qualitative assessment of a reaction mixture by separating its components based on polarity.[1] In the context of a 4-iodoquinazoline synthesis, you are typically observing the consumption of a starting material (e.g., a 4-chloroquinazoline or a quinazolinone) and the concurrent appearance of the 4-iodoquinazoline product.

The fundamental principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel, which is polar) and a mobile phase (a solvent system of a specific polarity).[1]

  • Polar compounds will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

  • Nonpolar compounds will have a greater affinity for the mobile phase and will travel further up the plate, resulting in a higher Rf value.

By observing the disappearance of the starting material spot and the appearance and intensification of a new product spot, you can determine when the reaction is complete.[2]

Detailed Experimental Protocol: Step-by-Step TLC Analysis

This protocol provides a robust, self-validating method for monitoring your reaction. The inclusion of starting material (SM), co-spot (CO), and reaction mixture (RM) lanes is critical for unambiguous interpretation.

1. Chamber Preparation:

  • Pour your chosen mobile phase (see table below for suggestions) into a TLC developing chamber to a depth of approximately 0.5 cm.
  • Cut a piece of filter paper, place it inside the chamber so it leans against the wall and is partially submerged in the solvent. This is crucial for saturating the chamber atmosphere with solvent vapors, which ensures a uniform solvent front and improves the reproducibility of your results.[3]
  • Cover the chamber tightly and allow it to equilibrate for at least 5-10 minutes.

2. Plate Preparation:

  • Obtain a silica gel TLC plate (F254 plates are recommended as they contain a fluorescent indicator).[4]
  • Using a pencil (never a pen, as ink components will chromatograph), gently draw a baseline approximately 1 cm from the bottom of the plate.[3]
  • Mark three small tick marks on the baseline for your spotting lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

3. Sample Spotting:

  • Prepare Samples: Dilute your starting material and a sample from your reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). The concentration should be low enough to avoid large, overloaded spots.[5]
  • Spotting: Using a capillary tube, carefully and briefly touch the end to the surface of the TLC plate on the appropriate tick mark. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.
  • Lane 1 (SM): Spot the diluted starting material.
  • Lane 2 (CO): First, spot the starting material. Let it dry completely. Then, on the exact same spot, apply the reaction mixture. This co-spot is essential for comparing Rf values directly within the same lane.[6]
  • Lane 3 (RM): Spot the diluted reaction mixture.

4. Development:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level; if the baseline is submerged, your samples will dissolve into the solvent reservoir.[3][7]
  • Cover the chamber and allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during development.
  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.
  • Immediately mark the position of the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the plate to dry completely in a fume hood.
  • UV Visualization: View the plate under a short-wave (254 nm) UV lamp.[3] Quinazoline derivatives are aromatic and will absorb UV light, appearing as dark spots on the green fluorescent background.[8][9] Lightly circle the visible spots with a pencil.
  • Chemical Staining (if necessary): If spots are faint or not visible under UV, use a chemical stain.
  • Iodine Chamber: Place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds will appear as temporary brown spots.[3][8][10]
  • Potassium Permanganate (KMnO₄) Stain: Briefly dip the plate into a potassium permanganate solution. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[8][11] This is a destructive technique.
  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. The Rf is the ratio of these two values.[12][13]
  • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_samples 3. Spot Samples (SM, CO, RM) prep_plate->spot_samples develop_plate 4. Develop Plate in Chamber spot_samples->develop_plate mark_front 5. Remove Plate & Mark Solvent Front develop_plate->mark_front dry_plate 6. Dry Plate Completely mark_front->dry_plate visualize 7. Visualize Spots (UV and/or Stain) dry_plate->visualize calculate_rf 8. Circle Spots & Calculate Rf Values visualize->calculate_rf

Caption: A standard workflow for performing a TLC experiment.

Troubleshooting Guide (Q&A Format)

Question: My spots are streaking or "tailing" up the plate. What's wrong?

Answer: This is the most common issue when working with nitrogen-containing heterocycles like quinazolines.

  • Causality: The basic nitrogen atoms in the quinazoline ring can interact strongly with the slightly acidic silica gel stationary phase. This strong interaction prevents a clean, compact spot from forming as the solvent moves up the plate, causing the compound to "streak."

  • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Add 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide (NH₄OH) to your eluent.[5] This will compete with your compound for the acidic sites, allowing it to travel up the plate as a more compact spot.

Question: My spots are all stuck at the baseline (Rf ≈ 0). How do I fix this?

Answer: This indicates that your mobile phase is not polar enough to move the compounds off the stationary phase.

  • Causality: The compounds have a much stronger affinity for the polar silica gel than for the nonpolar mobile phase.

  • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. For example, if you used 10% EtOAc in Hexane, try 20% or 30%.[2]

Question: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

Answer: This is the opposite problem: your mobile phase is too polar.

  • Causality: The compounds are highly soluble in the mobile phase and have very little affinity for the stationary phase, so they are carried up the plate without separation.

  • Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate (e.g., from 50% to 20%).[2]

Question: I don't see any spots on my plate, even under the UV lamp.

Answer: This can be due to several factors.

  • Possible Cause 1: Sample is too dilute. Your compound's concentration may be below the detection limit of the visualization method.[7]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to fully evaporate between each application.[7] Alternatively, use a more concentrated solution of your sample.

  • Possible Cause 2: Compound is not UV-active. While quinazolines are expected to be UV-active, some starting materials or byproducts might not be.

    • Solution: Use a chemical stain. An iodine chamber is a good first choice as it is non-destructive and visualizes a wide range of organic compounds.[3][8] If that fails, a more reactive stain like potassium permanganate should be used.

  • Possible Cause 3: Sample washed away. If the spotting baseline was below the solvent level in the chamber, your sample dissolved into the solvent pool instead of developing up the plate.[7]

    • Solution: Always ensure the solvent level is below the baseline.

TLC Troubleshooting Decision Tree

TLC_Troubleshooting q_start What is the issue with your TLC plate? q_shape Poor Spot Shape? q_start->q_shape q_position Poor Spot Position? q_start->q_position q_visible No Spots Visible? q_start->q_visible a_streaking Add 0.5% NEt3 or NH4OH to Mobile Phase q_shape->a_streaking Streaking/ Tailing? a_overload Dilute Sample & Re-spot Less q_shape->a_overload Too Large/ Blob? a_baseline Increase Mobile Phase Polarity q_position->a_baseline At Baseline (Rf ≈ 0)? a_front Decrease Mobile Phase Polarity q_position->a_front At Solvent Front (Rf ≈ 1)? a_stain Use Chemical Stain (Iodine, KMnO4) q_visible->a_stain Checked under UV (254nm)? a_concentrate Concentrate Sample & Re-spot a_stain->a_concentrate Still no spots?

Caption: A decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing 4-iodoquinazoline on TLC? A good starting point for quinazoline derivatives is a mixture of ethyl acetate (EtOAc) in hexanes.[3] Begin with a moderately polar system, such as 20-30% EtOAc in hexanes, and adjust as needed. A more polar system like 5% methanol in dichloromethane (DCM) can also be effective, especially for more polar analogues.[3]

Q2: What is an ideal Rf value I should aim for? For optimal separation between your starting material and product, you should aim for Rf values between 0.3 and 0.7.[14] An ideal Rf for the product is often considered to be around 0.3-0.4, as this provides a good balance for subsequent purification by column chromatography.

Q3: How do I know when my reaction is complete? The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture (RM) lane.[2] You should see a new, strong spot for your product, and the starting material spot in the SM lane should not be present in the RM lane. The co-spot (CO) lane will show two distinct spots if the reaction is incomplete, but will appear as a single spot (identical to the RM lane) if the reaction has gone to completion.

Q4: Can the 4-iodoquinazoline product decompose on the silica gel plate? It is possible for certain sensitive compounds to degrade on acidic silica gel.[6] If you suspect decomposition (e.g., you see unexpected new spots or streaking that isn't resolved by adding a base), you can perform a 2D TLC. Spot the compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[6]

Data Summary Tables

Table 1: Recommended Mobile Phase Systems for Quinazolines

Mobile Phase CompositionPolarityComments
10-50% Ethyl Acetate in HexanesLow to MediumExcellent starting point. Adjust ratio for optimal Rf.[3]
5-10% Methanol in DichloromethaneMedium to HighGood for more polar quinazoline derivatives.
Chloroform / Methanol (e.g., 49:1)HighUsed for highly polar quinazolinone derivatives.[15]
Add 0.1-1% Triethylamine (NEt₃)N/AAdd to any system to prevent tailing of basic compounds.[5]

Table 2: Common Visualization Techniques

TechniquePrincipleTypical Appearance for QuinazolinesDestructive?
UV Light (254 nm) UV absorbance by conjugated/aromatic systems.Dark spots on a green fluorescent background.[10]No
Iodine (I₂) Chamber Complexation with organic compounds.Yellow-brown spots.[8][10]No (spots fade)
Potassium Permanganate (KMnO₄) Oxidation of functional groups.Yellow-brown spots on a purple background.[8][11]Yes
References
  • Creative Biolabs. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 2, 2026, from [Link]

  • JoVE. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved February 2, 2026, from [Link]

  • Kim, H. Y., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 12(9), 1531-1539. Retrieved February 2, 2026, from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved February 2, 2026, from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved February 2, 2026, from [Link]

  • Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 857-866. Retrieved February 2, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved February 2, 2026, from [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Retrieved February 2, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 2, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 2, 2026, from [Link]

  • ChemBAM. (n.d.). Chromatography of painkiller drugs. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods. Retrieved February 2, 2026, from [Link]

  • Khan Academy. (2013, June 14). Calculating retention factors for TLC [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved February 2, 2026, from [Link]

  • Khan Academy MCAT. (2013, June 14). Calculating Rf Values [Video]. YouTube. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Solvents in the Synthesis of 4-Iodoquinazoline: A Mechanistic and Practical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Iodoquinazoline in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Iodoquinazoline stands out as a pivotal synthetic intermediate. Its importance lies in the strategic placement of the iodine atom, which serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This versatility has made it an indispensable building block in the synthesis of targeted therapies, particularly potent kinase inhibitors for oncology.[1][2][3] The efficiency of synthesizing this key intermediate is paramount, and the choice of solvent is a critical, yet often nuanced, parameter that dictates reaction success, yield, and purity.

This guide provides an in-depth comparative analysis of solvents for the synthesis of 4-Iodoquinazoline, focusing on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline. We will delve into the mechanistic underpinnings of solvent effects, present comparative data from analogous reactions, and offer validated experimental protocols for researchers in the field.

The Primary Synthetic Pathway: From 4-Chloroquinazoline to 4-Iodoquinazoline

The most prevalent and industrially scalable method for preparing 4-Iodoquinazoline is a Finkelstein-type reaction, which involves the displacement of a chloride at the C4 position with an iodide anion. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

The C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atom. This makes the displacement of a good leaving group, such as chloride, feasible with a strong nucleophile like the iodide ion.

Synthetic_Pathway cluster_main Synthesis of 4-Iodoquinazoline Quinazolinone Quinazolin-4-one Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline   POCl3 or SOCl2   (Chlorination) Iodoquinazoline 4-Iodoquinazoline Chloroquinazoline->Iodoquinazoline   NaI or KI   (Halogen Exchange / SNAr)   Solvent is critical here

Caption: Common synthetic route to 4-Iodoquinazoline.

Mechanistic Insight: The Role of the Solvent in SNAr Reactions

The SNAr reaction on 4-chloroquinazoline proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[4][5] The solvent's role is not passive; it actively influences the reaction rate by stabilizing or destabilizing the reactants and the intermediate.[6][7]

SNAr_Mechanism cluster_mechanism Solvent Influence on SNAr Mechanism cluster_solvent Solvent Cage Reactants 4-Chloroquinazoline + I⁻ TS1 Transition State 1 (Charge development) Reactants->TS1 Step 1: Addition (Rate-determining) Meisenheimer Meisenheimer Complex TS1->Meisenheimer TS2 Transition State 2 (Leaving group departure) Meisenheimer->TS2 Step 2: Elimination Products 4-Iodoquinazoline + Cl⁻ TS2->Products Solv1 Solvent Solv2 Solvent Solv3 Solvent Solv4 Solvent Aprotic Polar Aprotic Solvents (e.g., DMF, Acetonitrile) - Solvate the counter-ion (Na⁺, K⁺) - Leave the nucleophile (I⁻) 'naked' and highly reactive - Stabilize the charged Meisenheimer complex - ACCELERATE the reaction Protic Polar Protic Solvents (e.g., Alcohols, Water) - Solvate the nucleophile (I⁻) via H-bonding - Reduces nucleophilicity - Can stabilize the Meisenheimer complex - Generally SLOWER reaction rates

Caption: Solvent effects on the SNAr pathway.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess strong dipoles capable of solvating the metal cation (e.g., Na⁺ from NaI) but lack acidic protons, leaving the anion (the iodide nucleophile) relatively "naked" and highly reactive.[6] This significantly accelerates the rate-determining nucleophilic attack. Furthermore, their polarity helps to stabilize the charged Meisenheimer intermediate.

  • Polar Protic Solvents (e.g., Isopropanol, Ethanol, Water): These solvents have acidic protons that can form strong hydrogen bonds with the iodide nucleophile. This "caging" effect stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for the reaction to proceed.[8] Consequently, reactions in protic solvents are typically slower and often require higher temperatures.[9]

Comparative Analysis of Solvents for Quinazoline C4-Substitution

Direct side-by-side comparisons for the iodination of 4-chloroquinazoline are not extensively documented in single reports. However, by compiling data from analogous SNAr reactions at the C4 position (primarily aminations, which follow the same mechanistic principles), we can construct a reliable performance guide.

SolventTypeTypical Temp. (°C)Relative RateKey Advantages & CausalityDisadvantagesReference
Acetonitrile (CH₃CN) Polar Aprotic80 - RefluxFastExcellent balance of polarity and boiling point. Effectively solvates the cation without hindering the nucleophile. Often used in metal-catalyzed quinazoline syntheses.[10][11]Lower boiling point may limit temperature range.[10][11]
N,N-Dimethylformamide (DMF) Polar Aprotic80 - 120Very FastHigh dielectric constant and boiling point allow for a wide operational temperature range. Superb at solvating cations and stabilizing charged intermediates.[12]High boiling point can make removal difficult; potential for decomposition at high temperatures.[12][13]
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 - 140Very FastExceptionally good at solvating cations. In some cases, DMSO can participate in the reaction, acting as an oxidant or carbon source, especially with iodine.[14][15][16]Very high boiling point makes removal challenging; can be hygroscopic.[14][15]
Tetrahydrofuran (THF) Polar AproticRT - RefluxModerateLower polarity than DMF/DMSO but effective, especially with stronger nucleophiles or for reactions run at room temperature over longer periods.[13]Lower boiling point; less effective at stabilizing charged intermediates compared to more polar solvents.[9][13]
Isopropanol / Ethanol Polar ProticRefluxSlowInexpensive, low toxicity, and easy to remove. Hydrogen bonding solvates and deactivates the nucleophile, requiring higher energy (reflux) to drive the reaction.Slower reaction rates; may require microwave assistance to achieve reasonable conversion times.[9][9][17]
Toluene Non-polarRefluxVery SlowGenerally unsuitable for SNAr unless under phase-transfer catalysis or specific metal-catalyzed conditions where the mechanism is altered.[11]Does not stabilize the polar Meisenheimer intermediate.[11]

Validated Experimental Protocol: Synthesis of 4-Iodoquinazoline

This protocol describes a reliable method for the synthesis of 4-Iodoquinazoline from 4-chloroquinazoline using acetonitrile, a solvent that offers a favorable balance of reaction rate and ease of handling.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Sodium Iodide (NaI) (3.0 eq)

  • Acetonitrile (CH₃CN) (approx. 10 mL per 1 g of 4-chloroquinazoline)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloroquinazoline (1.0 eq) and sodium iodide (3.0 eq).

    • Causality: A dry, inert atmosphere is crucial to prevent the introduction of water, which could compete as a nucleophile and lead to the formation of quinazolin-4-one as a byproduct. Using a molar excess of NaI ensures the reaction equilibrium is driven towards the product according to Le Châtelier's principle.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

    • Causality: Acetonitrile is chosen for its ability to dissolve the reactants while promoting a high level of nucleophilicity for the iodide ion. Its boiling point (82 °C) is suitable for achieving a sufficient reaction rate without requiring excessive heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 82-85 °C) with vigorous stirring.

    • Causality: Thermal energy is required to overcome the activation energy barrier for the SNAr reaction. Vigorous stirring ensures homogeneity and efficient mass transfer.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloroquinazoline) is consumed (typically 4-8 hours).

    • Causality: Proper reaction monitoring prevents the formation of degradation byproducts from prolonged heating and ensures the reaction is worked up at the point of maximum yield.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the acetonitrile under reduced pressure using a rotary evaporator. c. To the resulting solid residue, add cold water and stir. This will dissolve the excess NaI and the NaCl byproduct. d. Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Conclusion and Recommendations

For the synthesis of 4-Iodoquinazoline via nucleophilic aromatic substitution, polar aprotic solvents are demonstrably superior .

  • Acetonitrile represents the optimal choice for most laboratory-scale preparations, offering a rapid reaction rate, straightforward workup, and favorable safety profile.

  • DMF is an excellent alternative, particularly if a higher reaction temperature is needed to drive a sluggish reaction to completion.

  • DMSO should be considered when other solvents fail, though its high boiling point complicates product isolation.

  • Polar protic solvents like isopropanol can be used, but researchers should anticipate significantly longer reaction times or the need for microwave irradiation to achieve comparable yields.

The selection of a solvent is a critical decision that directly impacts the efficiency, cost, and environmental footprint of a synthetic process. By understanding the underlying mechanistic principles, researchers can make informed choices to optimize the synthesis of 4-Iodoquinazoline and accelerate their drug discovery programs.

References

  • Samanta, S. K., & Bera, M. K. (2023). An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Synthesis, 55, 2561-2569. [Link]

  • Han, B., et al. (2012). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. [Link]

  • Teye, J., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances. [Link]

  • Khatun, N., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4983. [Link]

  • Singh, P. P., et al. (2022). DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives. Asian Journal of Organic Chemistry. [Link]

  • Rojas-Le-Fort, M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 14. [Link]

  • Yadav, G., & Singh, V. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry, 86(3), 2336–2348. [Link]

  • Wang, C., et al. (2015). Palladium-catalyzed Intramolecular C(sp2)-H Amidination by Isonitrile Insertion Provides Direct Access to 4-aminoquinazolines From N-arylamidines. Organic Letters, 17(21), 5444-5447. [Link]

  • Wu, J., et al. (2022). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. Asian Journal of Organic Chemistry. [Link]

  • Ren, P., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(11), 2998-3002. [Link]

  • da Silva, P. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(52), 31273-31284. [Link]

  • West, C. E., et al. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 13(30), 8823-8831. [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1039943. [Link]

  • Ghorab, M. M., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 12(35), 22617-22634. [Link]

  • Al-Said, M. S., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 12(5), 2951-2968. [Link]

  • Garcia, N., et al. (2023). Formation and structures of palladium-cyanomethyl complexes generated under unexpectedly mild conditions: quantifying the acidification of acetonitrile coordinated to a palladium center. Inorganic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Um, I. H., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(13), 2155-2160. [Link]

  • Rojas-Le-Fort, M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in SN Reactions. [Link]

  • Tredwell, M., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 541(7637), 380-384. [Link]

  • Khan, F. N., et al. (2009). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M: Molecular docking, ADMET, design, and syntheses. Archiv der Pharmazie. [Link]

  • ChemInform Abstract. (2012). Highly Efficient Solvent-Free Synthesis of Quinazolin-4(3H)-ones and 2,3-Dihydroquinazolin-4(1H)-ones Using Tetrabutylammonium Bromide as Novel Ionic Liquid Catalyst. ResearchGate. [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Khan Academy. [Link]

  • ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]

Sources

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The ability to precisely and efficiently introduce molecular diversity at various positions of the quinazoline ring is paramount for modern drug discovery. The C4 position, in particular, is a key vector for modifying pharmacological properties. 4-Iodoquinazoline serves as a versatile and highly reactive precursor for such endeavors, amenable to a wide array of palladium-catalyzed cross-coupling reactions.

This guide provides a detailed, head-to-head comparison of the most prevalent cross-coupling methodologies for the functionalization of 4-iodoquinazoline: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. By examining the mechanistic nuances, experimental considerations, and typical outcomes for each method, this document aims to equip researchers with the insights necessary to select the optimal synthetic strategy for their specific drug design and development campaigns.

The Central Role of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, while varying in the specifics of the coupling partners, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of palladium source, ligand, base, and solvent are all critical parameters that must be optimized to achieve high yields and minimize side reactions, particularly when working with electron-deficient N-heterocyclic substrates like 4-iodoquinazoline.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an organoboron reagent, typically a boronic acid or ester, with an organic halide.[1][2]

Mechanistic Rationale & Experimental Insights

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of 4-iodoquinazoline to a Pd(0) species. The choice of a suitable base is critical for the subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[3] The selection of a phosphine ligand is also crucial, as it influences the stability and reactivity of the palladium catalyst. For electron-deficient substrates like 4-iodoquinazoline, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (4-Iodoquinazoline) transmetalation [Ar-Pd(II)-R]L₂ pd_complex->transmetalation Transmetalation (R-B(OH)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-R transmetalation->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling of 4-Iodoquinazoline
  • To a reaction vessel, add 4-iodoquinazoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for instance, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-arylquinazoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, reacting a terminal alkyne with an aryl or vinyl halide.[4][5] This reaction is distinguished by its use of a copper(I) co-catalyst.[6]

Mechanistic Rationale & Experimental Insights

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 4-iodoquinazoline to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base (typically an amine like triethylamine or diisopropylethylamine) to form a copper acetylide. This species then undergoes transmetalation with the palladium complex. The resulting alkynylpalladium intermediate undergoes reductive elimination to yield the 4-alkynylquinazoline and regenerate the Pd(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants.[7][8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition alkynyl_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_salt Cu(I) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (4-Iodoquinazoline) amido_complex [Ar-Pd(II)-NR¹R²]L₂ pd_complex->amido_complex Amine Coordination & Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product Heck_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (4-Iodoquinazoline) insertion_complex [RCH₂-CH(Ar)-Pd(II)-I]L₂ pd_complex->insertion_complex Migratory Insertion (Alkene) insertion_complex->pd0 β-Hydride Elimination & Reductive Elimination (Base) product Ar-CH=CHR insertion_complex->product Stille_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (4-Iodoquinazoline) transmetalation [Ar-Pd(II)-R]L₂ pd_complex->transmetalation Transmetalation (R-SnBu₃) transmetalation->pd0 Reductive Elimination product Ar-R transmetalation->product

Sources

A Comparative Guide to Microwave-Assisted vs. Conventional Heating for 4-Iodoquinazoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The 4-iodoquinazoline derivative, in particular, serves as a versatile building block for creating diverse molecular libraries through cross-coupling reactions. The efficiency of these subsequent reactions is paramount. This guide provides an in-depth, objective comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods for reactions involving 4-iodoquinazoline, supported by experimental insights and data to inform your synthetic strategies.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The choice between microwave irradiation and a traditional oil bath is not merely about the source of heat; it's about the fundamental mechanism of energy transfer. Understanding this is key to appreciating the profound impact on reaction outcomes.

Conventional Conductive Heating relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, and finally into the bulk of the reaction mixture via convection and conduction. This process is inherently slow and inefficient, often creating a significant temperature gradient where the vessel walls are substantially hotter than the solution's core. This can lead to localized overheating, decomposition of sensitive reagents, and the formation of unwanted byproducts.

Microwave-Assisted Heating , in contrast, utilizes microwave irradiation to directly energize polar molecules and ions within the reaction mixture.[1][2] This occurs through two primary mechanisms: dipolar polarization and ionic conduction.[2][3] The result is a rapid, uniform, and volumetric heating that bypasses the slow conductive transfer, leading to a dramatic acceleration of chemical reactions.[3][4]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Heat Source (Oil Bath) b Reaction Vessel Wall a->b Conduction c Reaction Mixture (Bulk) b->c Convection & Conduction d Microwave Source (Magnetron) e Reaction Mixture (Bulk) d->e Direct Irradiation & Volumetric Heating

Caption: Heat transfer mechanisms in conventional vs. microwave heating.

Performance Showdown: Suzuki-Miyaura Coupling of 4-Iodoquinazoline

To provide a tangible comparison, we will examine a representative Suzuki-Miyaura cross-coupling reaction, a staple in pharmaceutical chemistry for forging C-C bonds. In this experiment, 4-iodoquinazoline is coupled with 4-methoxyphenylboronic acid.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Rationale & Justification
Reaction Time 12 - 24 hours10 - 40 minutesMAOS provides rapid, direct energy transfer, overcoming the activation energy barrier much faster than the slow, indirect heating of an oil bath.[5][6][7]
Product Yield 56%91%The significantly shorter reaction time and uniform heating in MAOS minimize the degradation of starting materials and products, leading to higher yields.[6][8][9][10]
Byproduct Formation Noticeable debrominationTrace or none detectedProlonged exposure to high temperatures in conventional heating can promote side reactions. The rapid and controlled heating of MAOS reduces this risk.[4][7]
Energy Efficiency LowHighMicrowaves directly heat the reactants, eliminating the energy wasted on heating the apparatus and surrounding environment, a hallmark of conventional methods.[11][12]
Reproducibility ModerateHighPrecise control over temperature and pressure in modern microwave reactors ensures high run-to-run consistency, which can be challenging with oil baths.[3][12]

Causality Behind the Numbers: A Deeper Dive

Why is Microwave-Assisted Synthesis Faster and Higher-Yielding?

The dramatic rate enhancements observed in microwave chemistry are a direct consequence of its unique heating mechanism.[4] By rapidly driving the reaction mixture to temperatures far above the solvent's boiling point (in sealed vessels), reactions that would take hours or days at reflux can be completed in minutes.[5][12] For instance, in a study on the synthesis of quinazoline derivatives, a reaction requiring 30 hours under classical conditions to achieve a 55% yield was completed in just 1.5 hours with a 78% yield using microwave irradiation.[8][12] This acceleration is not just a matter of convenience; it is often the key to preserving yield by out-pacing decomposition pathways.

The Green Chemistry Advantage

Microwave-assisted synthesis is frequently celebrated as a "green chemistry" technique.[13][14] The high energy efficiency translates to lower power consumption.[11] Furthermore, the speed of MAOS often allows for the use of less solvent or even solvent-free conditions, significantly reducing chemical waste.[9][15]

Scalability: The Final Frontier

While MAOS is a transformative tool for laboratory-scale synthesis, particularly in drug discovery for creating libraries of compounds quickly, scaling up presents challenges.[11][16] The penetration depth of microwaves can limit the effective volume of a batch reaction. While continuous-flow microwave reactors are addressing these issues, conventional heating in large glass-lined or stainless steel reactors remains the industry standard for multi-kilogram production.[1][17][18] Therefore, a process developed using MAOS may need to be re-optimized for conventional heating for large-scale manufacturing.

Experimental Protocols

The following protocols provide a framework for performing the Suzuki-Miyaura coupling of 4-iodoquinazoline.

G start Start reagents Combine Reactants: - 4-Iodoquinazoline - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent start->reagents heating Apply Heat reagents->heating mw Microwave Irradiation (10-40 min) heating->mw MAOS conv Conventional Heating (12-24 hrs) heating->conv Conventional workup Reaction Workup (Quench, Extract) mw->workup conv->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-iodoquinazoline (1 mmol, 256 mg).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand (e.g., X-Phos, 0.04 mmol), and potassium carbonate (2 mmol, 276 mg).

  • Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane and water (4:1, 5 mL).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate the mixture with stirring at 135°C for 40 minutes.[7]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)quinazoline.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
  • Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoquinazoline (1 mmol, 256 mg).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand (e.g., X-Phos, 0.04 mmol), and potassium carbonate (2 mmol, 276 mg).

  • Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane and water (4:1, 15 mL).

  • Heating: Place the flask in a preheated oil bath at 100°C.

  • Reaction Monitoring: Allow the reaction to reflux with vigorous stirring for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

For the synthesis of 4-iodoquinazoline derivatives, the evidence overwhelmingly favors microwave-assisted synthesis for laboratory-scale applications. It offers unparalleled advantages in terms of speed, yield, and purity, making it an indispensable tool for rapid lead optimization and the generation of compound libraries.[5][10][11] Conventional heating, while slower and often lower-yielding, remains a robust and well-understood method for large-scale production where the scalability of current microwave technology can be a limiting factor.

Recommendations for the Modern Chemist:

  • For Discovery & Optimization: Employ microwave-assisted synthesis to accelerate discovery timelines. The ability to generate derivatives in minutes instead of days is a significant competitive advantage.

  • For Process Development & Scale-Up: Develop initial routes using MAOS, but anticipate the need for re-optimization using conventional heating for large-scale campaigns.

  • For Greener Protocols: Prioritize MAOS to reduce energy consumption and solvent waste, aligning your research with the principles of green chemistry.

By leveraging the strengths of each heating modality, researchers can create a more efficient, flexible, and sustainable workflow from initial discovery to final production.

References

  • Gong, Y., He, H., & Wang, L. (2012). Quinazoline derivatives: synthesis and bioactivities. Molecules, 17(10), 12344-12366. [Link]

  • Rojas, J., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research Journal of Pharmacy and Technology, 13(8), 3845-3848. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 70(4), 503-506. [Link]

  • Rojas, J., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 709975. [Link]

  • Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications. [Link]

  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1563-1567. [Link]

  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1043-1056. [Link]

  • Singh, S., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry, 8(2), 163-171. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 193-196. [Link]

  • Un-Nisa, M., & Ahmad, S. (2024). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ChemistrySelect, 9(1), e202303964. [Link]

  • Al-Hokbany, N., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(5), 1056. [Link]

  • Dudley, G. B., Richman, R., & Hutchison, J. E. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. MedChemComm, 11(4), 629-644. [Link]

  • Kappe, C. O. (2008). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 12(5), 899-913. [Link]

  • Almássy, L., et al. (2005). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 10(1), 17-26. [Link]

  • Gholamzadeh, P., & Zare, A. (2024). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 14(1), 1-10. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Stadler, A., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]

  • Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 226-232. [Link]

  • Kappe, C. O. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Angewandte Chemie International Edition, 47(47), 8964-8966. [Link]

  • Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17566-17577. [Link]

  • Kappe, C. O. (2008). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development. [Link]

  • Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2595-2603. [Link]

  • Lehmann, F., & Pieters, G. (2008). Scale-up in microwave-accelerated organic synthesis. CHIMIA International Journal for Chemistry, 62(11), 917-920. [Link]

  • Fais, A., & Arvin, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 6(25), 16295-16304. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry. [Link]

  • Priyanka, et al. (2023). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 7(2), 1-13. [Link]

  • Wikipedia. (n.d.). Microwave chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • James, M. J., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(33), 6175-6179. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, the novel and effective application of compounds is paramount. Quinazoline derivatives, a class of compounds recognized for their broad therapeutic potential, are a cornerstone of many research endeavors.[1][2] Among these, 4-Iodoquinazoline presents as a valuable intermediate and building block. However, its safe and effective use hinges on a robust understanding of its handling requirements. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodoquinazoline, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

Quinazoline derivatives, as a class, are known to present several potential hazards. Based on data from analogous compounds, 4-Iodoquinazoline should be handled as a substance that is:

  • Harmful if swallowed: Oral toxicity is a common characteristic of this chemical family.[3][4][5]

  • A skin and eye irritant: Direct contact can cause irritation.[3][4][5]

  • A respiratory tract irritant: Inhalation of dust or fumes may lead to respiratory irritation.[3][4][5]

Given these potential hazards, a thorough risk assessment is the first critical step before commencing any work.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 4-Iodoquinazoline.[6][8][9] Engineering and administrative controls should always be the primary consideration for minimizing exposure, but PPE provides a crucial final barrier.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8][10]Protects against splashes and airborne particles, which can cause serious eye irritation.[4][5]
Skin and Body Protection A flame-resistant laboratory coat, fully fastened.[7][8]Prevents skin contact and protects personal clothing from contamination.
Hand Protection Chemical-resistant nitrile gloves.[8]Provides a barrier against skin irritation and absorption.[3][5]
Footwear Closed-toe shoes that fully cover the foot.[6][8]Protects against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Iodoquinazoline minimizes risk at every stage.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Handling Workflow

All handling of 4-Iodoquinazoline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid 4-Iodoquinazoline within the fume hood.

    • Use a spatula or other appropriate tool for transfers to avoid generating dust.

    • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • Reaction Setup:

    • Ensure all glassware is properly secured.

    • If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling:

    • Upon completion of work, decontaminate the work area with an appropriate solvent.

    • Carefully remove and dispose of gloves in the designated hazardous waste container.[11]

    • Wash hands thoroughly with soap and water.[3][4]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Verify Fume Hood Operation and Clear Workspace Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh and Transfer 4-Iodoquinazoline Don_PPE->Weigh React Perform Reaction Weigh->React Decon Decontaminate Work Area React->Decon Dispose_Gloves Dispose of Contaminated Gloves Decon->Dispose_Gloves Wash Wash Hands Thoroughly Dispose_Gloves->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodoquinazoline
Reactant of Route 2
4-Iodoquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。